molecular formula C18H15BrCl2N2O2 B15602840 Birt 377

Birt 377

Cat. No.: B15602840
M. Wt: 442.1 g/mol
InChI Key: FJNJHZQMQRVZEE-GOSISDBHSA-N
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Description

Birt 377 is a useful research compound. Its molecular formula is C18H15BrCl2N2O2 and its molecular weight is 442.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5R)-5-[(4-bromophenyl)methyl]-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrCl2N2O2/c1-18(10-11-3-5-12(19)6-4-11)16(24)23(17(25)22(18)2)15-8-13(20)7-14(21)9-15/h3-9H,10H2,1-2H3/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNJHZQMQRVZEE-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C(=O)N(C(=O)N1C)C2=CC(=CC(=C2)Cl)Cl)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrCl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Birt 377: A Technical Guide to its Mechanism of Action as an LFA-1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Birt 377 is a potent, orally bioavailable small molecule that acts as a negative allosteric modulator of Lymphocyte Function-Associated Antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By binding to a specific site on the αL subunit of LFA-1, this compound prevents the conformational changes necessary for high-affinity binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This inhibitory action disrupts key immune processes, including T-cell activation, trafficking, and the formation of the immunological synapse. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of LFA-1

This compound functions as a non-competitive, allosteric antagonist of LFA-1 (CD11a/CD18).[1] Its primary mechanism involves binding to a specific site within the I-domain of the αL subunit (CD11a) of LFA-1. This binding event stabilizes the LFA-1 integrin in a low-affinity, bent conformation, thereby preventing the "inside-out" signaling-induced conformational shift to a high-affinity, extended state that is required for robust binding to ICAM-1.[2][3] This allosteric inhibition effectively blocks the LFA-1/ICAM-1 interaction, which is a cornerstone of leukocyte adhesion to endothelial cells and antigen-presenting cells (APCs).[1][4][5]

The interaction between LFA-1 on lymphocytes and ICAM-1 on endothelial or antigen-presenting cells is crucial for a multitude of immune functions.[4][5][6] These include the initial tethering and firm adhesion of leukocytes to the endothelium at sites of inflammation, their subsequent transmigration into tissues, and the formation of a stable immunological synapse between T-cells and APCs, a prerequisite for T-cell activation and proliferation.[1][7] By disrupting this interaction, this compound effectively dampens the immune response.

Quantitative Data

The following tables summarize the key quantitative parameters that define the potency and selectivity of this compound.

Table 1: Binding Affinity and Inhibitory Potency of this compound

ParameterValueAssay DescriptionReference
Kd 26 nMDissociation constant for this compound binding to LFA-1.
IC50 (LFA-1/ICAM-1 Binding) 2.6 ± 0.5 µMInhibition of SKW3 cell (LFA-1 expressing) binding to immobilized ICAM-1.[1]
IC50 (IL-2 Production) 0.85 ± 0.03 µMInhibition of superantigen (SEB)-induced IL-2 production from human peripheral blood mononuclear cells (PBMCs).[1]
IC50 (VLA-4/Fibronectin Binding) > 250 µMLack of inhibition of VLA-4 mediated binding of SKW3 cells to fibronectin, demonstrating selectivity for LFA-1.[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosing RegimenEffectReference
hPBMC-injected mice3-10 mg/kg, p.o., once daily for 14 daysInhibition of human IgG production, comparable to anti-LFA-1 antibodies.[8]
Mouse model of superantigen (SEB)-induced cytokine releaseNot specifiedAttenuation of the SEB-induced increase in plasma IL-2 levels.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.

Birt377_Mechanism_of_Action cluster_LFA1 LFA-1 (on T-cell) cluster_ICAM1 ICAM-1 (on APC/Endothelium) Inactive LFA-1 Inactive LFA-1 Active LFA-1 Active LFA-1 Inactive LFA-1->Active LFA-1 conformational change Birt377_Bound_LFA-1 This compound-Bound LFA-1 (Inactive) ICAM-1 ICAM-1 Active LFA-1->ICAM-1 binds Adhesion & T-cell Activation Adhesion & T-cell Activation ICAM-1->Adhesion & T-cell Activation leads to Inside-out Signaling Inside-out Signaling Inside-out Signaling->Inactive LFA-1 activates This compound This compound This compound->Inactive LFA-1 binds & stabilizes Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Binding Assay Binding Assay (e.g., SPR) Mechanism of Action Mechanism of Action Binding Assay->Mechanism of Action Cell Adhesion Assay Cell Adhesion Assay Cell Adhesion Assay->Mechanism of Action Lymphocyte Proliferation Assay Lymphocyte Proliferation Assay Lymphocyte Proliferation Assay->Mechanism of Action Animal Models Animal Models of Inflammation/Immunity This compound This compound This compound->Binding Assay Determine Kd This compound->Cell Adhesion Assay Determine IC50 This compound->Lymphocyte Proliferation Assay Determine IC50 Mechanism of Action->Animal Models Validate efficacy

References

The Genesis and Profile of Birt 377: An In-Depth Technical Guide to a Potent LFA-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Birt 377, a potent, orally bioavailable small molecule inhibitor of the Leukocyte Function-Associated Antigen-1 (LFA-1). This document details the quantitative data associated with its inhibitory activity, outlines key experimental protocols for its characterization, and visualizes the complex biological pathways and experimental workflows related to its function.

Introduction to LFA-1 and the Rationale for Inhibition

Leukocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor composed of αL (CD11a) and β2 (CD18) subunits, is a critical mediator of immune cell adhesion and migration. It is expressed on the surface of all leukocytes, including T-cells, and facilitates their interaction with other cells, such as antigen-presenting cells (APCs) and endothelial cells, through binding to its primary ligands, the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1. This interaction is fundamental for a range of immunological processes, including T-cell activation, immune synapse formation, and leukocyte extravasation to sites of inflammation.[1]

The LFA-1/ICAM-1 axis plays a pivotal role in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, the development of antagonists that can effectively block this interaction has been a significant focus of therapeutic research. This compound emerged from these efforts as a promising non-peptidic, small molecule inhibitor.

Discovery and History of this compound

This compound, chemically identified as (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, was discovered and initially characterized by a team of scientists at Boehringer Ingelheim.[2][3] The discovery, detailed in a seminal 1999 publication by Kelly et al., marked a significant advancement in the field of LFA-1 inhibition.[3] Prior to the development of small molecules like this compound, therapeutic strategies primarily revolved around monoclonal antibodies, which, while effective, presented challenges related to administration and cost.

Mechanism of Action: Allosteric Inhibition of LFA-1

This compound functions as a potent and specific allosteric inhibitor of LFA-1. Unlike orthosteric inhibitors that directly compete with the natural ligand for the binding site, allosteric inhibitors bind to a distinct site on the protein, inducing a conformational change that prevents the protein from functioning correctly.

This compound binds to a hydrophobic pocket in the I-domain of the αL subunit of LFA-1. This binding event stabilizes LFA-1 in its inactive, bent conformation, preventing the conformational changes necessary for high-affinity binding to ICAM-1.[6] This "inside-out" signaling blockade effectively disrupts the LFA-1/ICAM-1 interaction, thereby inhibiting downstream inflammatory processes.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro assays. The following tables summarize the key inhibitory constants reported in the literature.

ParameterValueAssay DescriptionCell Line/SystemReference
IC50 2.6 ± 0.5 µMInhibition of SKW3 cell binding to immobilized ICAM-1SKW3 (human T-cell leukemia)[7]
IC50 0.85 ± 0.03 µMInhibition of superantigen (SEB)-induced IL-2 productionHuman Peripheral Blood Mononuclear Cells (PBMCs)[8]
IC50 0.24 ± 0.13 µMInhibition of JY cell aggregationJY (human B-lymphoblastoid)[7]
Kd 26 nMDissociation constant for binding to purified LFA-1Purified human LFA-1

Experimental Protocols

This section provides detailed methodologies for two key experiments used to characterize the activity of this compound.

LFA-1/ICAM-1 Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to a surface coated with ICAM-1.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Recombinant human ICAM-1/Fc chimera

  • LFA-1-expressing cells (e.g., SKW3 or human PBMCs)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Calcein-AM (or other fluorescent cell viability dye)

  • This compound

  • Plate reader with fluorescence detection

Protocol:

  • Plate Coating:

    • Dilute recombinant human ICAM-1/Fc to a final concentration of 1-5 µg/mL in sterile PBS.

    • Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with PBS to remove unbound ICAM-1.

    • Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Label the LFA-1-expressing cells with a fluorescent dye such as Calcein-AM according to the manufacturer's protocol.

    • Resuspend the labeled cells in assay medium (e.g., RPMI + 0.5% BSA) at a concentration of 1 x 106 cells/mL.

    • Prepare serial dilutions of this compound in the assay medium.

    • In a separate plate or tubes, pre-incubate the cells with the different concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Adhesion Assay:

    • Remove the blocking solution from the ICAM-1 coated plate.

    • Add 100 µL of the pre-treated cell suspension to each well.

    • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

  • Quantification:

    • Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.

    • Add 100 µL of PBS or assay medium to each well.

    • Measure the fluorescence intensity in each well using a plate reader. The fluorescence intensity is directly proportional to the number of adherent cells.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.

T-Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-cells, which is often dependent on LFA-1-mediated cell-cell interactions.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells

  • 96-well, round-bottom microtiter plates

  • Anti-CD3 monoclonal antibody (plate-bound or soluble)

  • Anti-CD28 monoclonal antibody (soluble)

  • This compound

  • Cell proliferation reagent (e.g., [3H]-thymidine, CFSE, or a colorimetric reagent like WST-1)

  • Complete RPMI-1640 medium

Protocol:

  • Plate Preparation (for plate-bound anti-CD3 stimulation):

    • Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.

    • Add 50 µL of the antibody solution to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with sterile PBS before adding cells.

  • Cell Culture and Treatment:

    • Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

    • Resuspend the cells in complete RPMI medium at 1-2 x 106 cells/mL.

    • Add 100 µL of the cell suspension to each well of the 96-well plate (pre-coated with anti-CD3 or containing soluble anti-CD3).

    • Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

    • Add serial dilutions of this compound or vehicle control to the wells.

  • Proliferation Measurement:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

    • For [3H]-thymidine incorporation:

      • Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18-24 hours.

      • Harvest the cells onto filter mats and measure the incorporated radioactivity using a scintillation counter.

    • For CFSE staining:

      • Label the cells with CFSE prior to stimulation.

      • After the incubation period, harvest the cells and analyze the dilution of CFSE fluorescence by flow cytometry.

    • For colorimetric assays:

      • Add the colorimetric reagent (e.g., WST-1) to each well and incubate for 2-4 hours.

      • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the proliferation response for each condition and determine the inhibitory effect of this compound.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using the DOT language, illustrate the LFA-1 signaling pathway and a typical experimental workflow for evaluating LFA-1 inhibitors.

LFA-1 Signaling Pathway

LFA1_Signaling cluster_inside_out Inside-Out Signaling cluster_lfa1 LFA-1 Activation cluster_outside_in Outside-In Signaling TCR TCR/CD3 Complex Rap1 Rap1 TCR->Rap1 Chemokine_Receptor Chemokine Receptor Chemokine_Receptor->Rap1 Talin Talin LFA1_inactive LFA-1 (Inactive, Bent) Talin->LFA1_inactive Activation Kindlin3 Kindlin-3 Kindlin3->LFA1_inactive Activation Rap1->Talin Rap1->Kindlin3 LFA1_active LFA-1 (Active, Extended) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 High-Affinity Binding Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ICAM1->Cytoskeletal_Rearrangement Gene_Expression Gene Expression (e.g., Cytokines) ICAM1->Gene_Expression Cell_Adhesion Cell Adhesion & Migration ICAM1->Cell_Adhesion Birt377 This compound Birt377->LFA1_inactive Stabilizes Inactive State

Caption: LFA-1 signaling is a bidirectional process.

Experimental Workflow for this compound Evaluation

Birt377_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation Steps cluster_analysis Data Analysis Plate_Coating Coat 96-well Plate with ICAM-1 Adhesion_Step Add Cells to ICAM-1 Coated Plate Plate_Coating->Adhesion_Step Cell_Labeling Label Leukocytes with Fluorescent Dye Pre_Incubation Pre-incubate Cells with this compound Cell_Labeling->Pre_Incubation Compound_Prep Prepare Serial Dilutions of this compound Compound_Prep->Pre_Incubation Pre_Incubation->Adhesion_Step Washing Wash to Remove Non-adherent Cells Adhesion_Step->Washing Fluorescence_Reading Read Fluorescence Washing->Fluorescence_Reading IC50_Calculation Calculate IC50 Fluorescence_Reading->IC50_Calculation

Caption: Workflow for an LFA-1/ICAM-1 cell adhesion assay.

Conclusion

This compound stands as a landmark molecule in the pursuit of small molecule inhibitors of LFA-1. Its discovery and characterization have not only provided a valuable tool for dissecting the intricate roles of LFA-1 in immunity and disease but have also paved the way for the development of next-generation LFA-1 antagonists. This technical guide offers a foundational understanding of this compound, from its historical context to its practical application in experimental settings, serving as a vital resource for researchers and drug development professionals in the field of immunology and inflammation.

References

An In-Depth Technical Guide to the Target Binding and Affinity of Birt 377

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and affinity of Birt 377, a potent, orally bioavailable, allosteric inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1). The information presented herein is intended to support research and drug development efforts targeting the LFA-1/ICAM-1 interaction, a critical pathway in immune cell trafficking and activation.

Executive Summary

This compound is a small molecule antagonist that specifically targets the integrin LFA-1 (also known as αLβ2 or CD11a/CD18), preventing its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This inhibition is achieved through an allosteric mechanism, whereby this compound binds to the I-domain of the LFA-1 αL subunit, stabilizing the integrin in a low-affinity conformation. This action effectively blocks the cell-cell adhesion required for various immunological processes, including T-cell activation, proliferation, and extravasation to inflammatory sites. This guide details the quantitative binding affinities, provides in-depth experimental protocols for key assays, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Binding and Functional Affinity Data

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and functional potency.

ParameterValueTargetAssay TypeReference
Kd 26 nMHuman LFA-1Radioligand Binding Assay[1]

Table 1: this compound Binding Affinity. This table presents the dissociation constant (Kd) of this compound for its target, LFA-1.

ParameterValueAssay DescriptionCell TypeReference
IC50 2.6 µMInhibition of SKW3 cell binding to immobilized ICAM-1SKW3 (leukemia cell line)[2]
IC50 0.85 µMInhibition of superantigen (SEB)-induced IL-2 productionHuman Peripheral Blood Mononuclear Cells (PBMCs)[2]

Table 2: this compound Functional Potency. This table outlines the half-maximal inhibitory concentrations (IC50) of this compound in key functional assays, demonstrating its ability to disrupt LFA-1 mediated cellular processes.

Mechanism of Action and Signaling Pathway

This compound functions as a negative allosteric modulator of LFA-1.[1] The binding of LFA-1 on a T-cell to ICAM-1 on an antigen-presenting cell (APC) is a crucial co-stimulatory signal for T-cell activation. This interaction, along with the T-cell receptor (TCR) binding to the MHC-peptide complex on the APC, initiates a downstream signaling cascade. This cascade involves the activation of key kinases such as Erk1/2, leading to transcriptional changes that promote T-cell proliferation and cytokine production (e.g., IL-2).[3][4]

This compound binds to a site on the I-domain of the αL subunit of LFA-1, distinct from the ICAM-1 binding site.[1] This binding event locks LFA-1 in its inactive, bent conformation, preventing the conformational change to the high-affinity, extended state that is necessary for robust binding to ICAM-1.[5] By preventing this critical cell-cell adhesion, this compound effectively inhibits the co-stimulatory signal required for full T-cell activation.

LFA1_Signaling_Pathway cluster_APC Antigen-Presenting Cell (APC) cluster_TCell T-Cell cluster_Inhibition ICAM1 ICAM-1 MHC MHC-Peptide TCR TCR MHC->TCR Binding LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active Conformational Change LFA1_active->ICAM1 Binding Erk Erk1/2 LFA1_active->Erk Co-stimulation TCR->LFA1_inactive Inside-out signaling TCR->Erk Proliferation Proliferation & Cytokine Production Erk->Proliferation Birt377 This compound Birt377->LFA1_inactive Stabilizes Inactive Conformation

This compound inhibits LFA-1 activation and subsequent T-cell signaling.

Experimental Protocols

Detailed methodologies for the key assays used to characterize this compound are provided below.

LFA-1/ICAM-1 Cell Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.

Materials:

  • SKW3 cells (human T-cell leukemia line, expressing LFA-1)

  • Recombinant human ICAM-1

  • 96-well microtiter plates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Fluorescent dye (e.g., Calcein-AM)

  • This compound

  • Plate reader with fluorescence detection

Protocol:

  • Plate Coating: Coat 96-well microtiter plates with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plates with PBS and block non-specific binding sites with a solution of 1% BSA in PBS for 1 hour at 37°C.

  • Cell Labeling: Label SKW3 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the fluorescently labeled SKW3 cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Adhesion: Add the pre-incubated cells to the ICAM-1 coated and blocked wells and allow them to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of this compound and determine the IC50 value.

Adhesion_Assay_Workflow plate_coating Coat 96-well plate with ICAM-1 blocking Block with BSA plate_coating->blocking adhesion Add cells to plate and allow adhesion blocking->adhesion cell_labeling Label SKW3 cells with fluorescent dye compound_incubation Incubate cells with This compound cell_labeling->compound_incubation compound_incubation->adhesion washing Wash to remove non-adherent cells adhesion->washing quantification Measure fluorescence washing->quantification analysis Calculate IC50 quantification->analysis

Workflow for the LFA-1/ICAM-1 Cell Adhesion Assay.
Superantigen-Induced IL-2 Production Assay

This functional assay assesses the effect of this compound on T-cell activation by measuring the inhibition of IL-2 production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque for PBMC isolation

  • RPMI 1640 medium supplemented with fetal bovine serum (FBS)

  • Staphylococcal Enterotoxin B (SEB)

  • This compound

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

Protocol:

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI 1640 medium and plate them in 96-well cell culture plates at a density of 2 x 10^5 cells/well.

  • Compound Treatment: Add varying concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • Stimulation: Stimulate the cells by adding SEB (e.g., 1 µg/mL) to each well.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatants.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the percentage of inhibition of IL-2 production for each this compound concentration and calculate the IC50 value.

IL2_Assay_Workflow pbmc_isolation Isolate PBMCs cell_plating Plate PBMCs in 96-well plate pbmc_isolation->cell_plating compound_treatment Add this compound cell_plating->compound_treatment stimulation Stimulate with SEB compound_treatment->stimulation incubation Incubate for 24-48h stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection il2_quantification Quantify IL-2 with ELISA supernatant_collection->il2_quantification analysis Calculate IC50 il2_quantification->analysis

Workflow for the Superantigen-Induced IL-2 Production Assay.

Conclusion

This compound is a well-characterized allosteric inhibitor of LFA-1 with potent in vitro activity. Its ability to block the LFA-1/ICAM-1 interaction translates to the effective inhibition of T-cell adhesion and activation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working on novel immunomodulatory therapies targeting the LFA-1 pathway. The provided visualizations of the signaling pathway and experimental workflows offer a clear conceptual framework for understanding the mechanism of action and experimental approaches for studying this compound and other LFA-1 inhibitors.

References

Birt 377: A Potent Modulator of Immune Cell Adhesion - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Birt 377 is a potent, orally bioavailable small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), a critical integrin involved in immune cell adhesion and signaling. By non-covalently binding to the CD11a subunit of LFA-1, this compound allosterically prevents the interaction between LFA-1 and its primary ligand, intercellular adhesion molecule-1 (ICAM-1). This blockade of the LFA-1/ICAM-1 axis disrupts key immunological processes, including T-cell activation, trafficking, and the formation of the immunological synapse. This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on immune cell function, and detailed protocols for relevant in vitro and in vivo assays.

Introduction

Leukocyte adhesion to other cells, such as antigen-presenting cells (APCs) and endothelial cells, is a fundamental process in the initiation and propagation of immune responses. This adhesion is primarily mediated by the interaction between LFA-1 (CD11a/CD18) on leukocytes and ICAM-1 (CD54) on opposing cells. The LFA-1/ICAM-1 interaction is crucial for T-cell activation, proliferation, and cytokine production, as well as for the transendothelial migration of leukocytes to sites of inflammation.[1] Dysregulation of this interaction is implicated in the pathophysiology of various autoimmune and inflammatory diseases.

This compound, chemically known as (R)-5-(4-bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione, has emerged as a specific and potent antagonist of LFA-1. Its ability to modulate immune cell adhesion makes it a valuable tool for immunological research and a potential therapeutic agent for inflammatory disorders.

Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of LFA-1.[2] It binds to a site on the I-domain of the CD11a subunit of LFA-1, distinct from the ICAM-1 binding site.[3] This binding event locks LFA-1 in an inactive, low-affinity conformation, thereby preventing the conformational changes required for high-affinity binding to ICAM-1.[1] The inhibition of the LFA-1/ICAM-1 interaction by this compound effectively disrupts the formation of the immunological synapse between T-cells and APCs, a critical step for T-cell activation.[1][2]

Signaling Pathway

The inhibition of the LFA-1/ICAM-1 interaction by this compound has significant downstream consequences on intracellular signaling pathways that govern T-cell activation and function. By preventing LFA-1 clustering and outside-in signaling, this compound can modulate the activity of key signaling molecules.

LFA1_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular ICAM-1 ICAM-1 LFA-1_active LFA-1 (Active) ICAM-1->LFA-1_active Binding Blocked by this compound ICAM-1->LFA-1_active Binding LFA-1_inactive LFA-1 (Inactive) LFA-1_inactive->LFA-1_active TCR/Chemokine Signaling Downstream_Signaling Downstream Signaling (e.g., Cytoskeletal Rearrangement, Gene Transcription) LFA-1_active->Downstream_Signaling Outside-in Signaling Birt_377 This compound Birt_377->LFA-1_inactive Binds & Stabilizes TCR_Signaling TCR Signaling Rap1 Rap1 TCR_Signaling->Rap1 Talin Talin Rap1->Talin Kindlin Kindlin Rap1->Kindlin Talin->LFA-1_active Kindlin->LFA-1_active IL-2_Production IL-2 Production Downstream_Signaling->IL-2_Production

This compound inhibits LFA-1 activation and downstream signaling.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data for this compound's inhibitory activity from various in vitro and in vivo studies.

Assay TypeCell Line/SystemIC50 ValueReference
LFA-1/ICAM-1 Adhesion AssayHSB-2 Human Lymphoblast/H1-HeLa26 nM[4]
LFA-1/ICAM-1 Adhesion AssayJY Cells0.24 µM[4]
LFA-1 Mediated SKW3 Cell BindingImmobilized ICAM-12.6 ± 0.5 µM[2]
SEB-induced IL-2 ProductionHuman PBMCs0.85 ± 0.03 µM[2]
Binding Affinity Target Kd Value Reference
This compound to LFA-1LFA-126 nM[3]
In Vivo ModelSpeciesDosing RegimenObserved EffectsReference
hPBMC-injected Mouse ModelMouse3-10 mg/kg, p.o., once daily for 14 daysInhibited the production of human IgG.[4][4]
Chronic Constriction Injury (CCI) Neuropathic Pain ModelMouseNot specifiedReversed pain; reduced IL-1β and TNF mRNA expression; increased IL-10 and TGF-β1.[5][5]
CCI Neuropathic Pain ModelRatIntravenous (i.v.) administrationReversed allodynia; dampened myeloid (IL-1β, TNF, CXCL1) and T cell-associated proinflammatory factors (IL-17A and RORγt); reduced spinal glial activation.[6][6]
SEB-induced IL-2 ProductionMouseNot specifiedAttenuated the SEB-induced increase in IL-2 plasma levels.[3][3]

Experimental Protocols

LFA-1 Dependent Cell Adhesion Assay

This protocol is adapted from standard static adhesion assays used to measure the inhibition of LFA-1/ICAM-1 mediated cell binding.

Adhesion_Assay_Workflow cluster_plate_prep Plate Preparation cluster_cell_prep Cell Preparation cluster_assay Adhesion Assay cluster_quantification Quantification p1 Coat 96-well plate with ICAM-1 (e.g., 10 µg/ml) p2 Incubate and wash p1->p2 p3 Block with BSA p2->p3 a2 Add cells to ICAM-1 coated wells p3->a2 c1 Label T-cells (e.g., Jurkat) with a fluorescent dye (e.g., CFSE) c2 Wash and resuspend cells c1->c2 a1 Pre-incubate labeled cells with varying concentrations of this compound c2->a1 a1->a2 a3 Incubate to allow adhesion a2->a3 a4 Wash to remove non-adherent cells a3->a4 q1 Measure fluorescence of adherent cells using a plate reader a4->q1 q2 Calculate percent inhibition and IC50 value q1->q2

Workflow for an LFA-1 dependent cell adhesion assay.

Materials:

  • 96-well, flat-bottom tissue culture plates

  • Recombinant human ICAM-1

  • Bovine Serum Albumin (BSA)

  • T-cell line expressing LFA-1 (e.g., Jurkat, SKW3)

  • Fluorescent cell stain (e.g., Calcein-AM, CFSE)

  • This compound

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with assay buffer.

  • Cell Labeling:

    • Label the T-cells with a fluorescent dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye and resuspend in assay buffer at the desired concentration.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a separate plate, pre-incubate the labeled cells with the different concentrations of this compound for 30 minutes at 37°C.

    • Add the cell/inhibitor mixture to the ICAM-1 coated wells.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing and Quantification:

    • Gently wash the wells to remove non-adherent cells. The number and vigor of washes should be optimized for the specific cell type.

    • Read the fluorescence of the remaining adherent cells using a fluorescence plate reader.

    • Calculate the percentage of adhesion relative to a no-inhibitor control and determine the IC50 value.

IL-2 Production Assay (ELISpot)

This protocol outlines the general steps for an Enzyme-Linked Immunospot (ELISpot) assay to measure the effect of this compound on IL-2 secretion from stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • PVDF-membrane 96-well ELISpot plates

  • Anti-human IL-2 capture antibody

  • Biotinylated anti-human IL-2 detection antibody

  • Streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP)

  • AP or HRP substrate (e.g., BCIP/NBT or AEC)

  • Human PBMCs

  • T-cell stimulant (e.g., Staphylococcal enterotoxin B (SEB), Phytohemagglutinin (PHA))

  • This compound

  • Cell culture medium

  • Wash buffer (PBS with 0.05% Tween-20)

  • ELISpot reader

Procedure:

  • Plate Coating:

    • Pre-wet the ELISpot plate with 35% ethanol, then wash with sterile water.

    • Coat the wells with anti-human IL-2 capture antibody overnight at 4°C.

    • Wash and block the plate with sterile blocking buffer (e.g., PBS with 1% BSA).

  • Cell Stimulation and Inhibition:

    • Isolate human PBMCs from whole blood using density gradient centrifugation.

    • Resuspend PBMCs in complete culture medium.

    • Add the PBMCs to the coated wells.

    • Add the T-cell stimulant (e.g., SEB) and varying concentrations of this compound to the respective wells.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-human IL-2 detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Spot Development and Analysis:

    • Wash the plate and add the enzyme substrate.

    • Monitor for the development of spots. Each spot represents a single IL-2 secreting cell.

    • Stop the reaction by washing with water.

    • Allow the plate to dry completely.

    • Count the spots using an ELISpot reader.

    • Calculate the percentage of inhibition of IL-2 secreting cells for each concentration of this compound.

In Vivo Models

This compound has been evaluated in several animal models of inflammation and autoimmune disease. A commonly used model is the chronic constriction injury (CCI) model of neuropathic pain in rodents. In this model, this compound has been shown to reverse mechanical allodynia and reduce the expression of pro-inflammatory cytokines in the peripheral and central nervous system.[5][6]

Clinical Development of LFA-1 Inhibitors

Conclusion

This compound is a well-characterized and potent inhibitor of the LFA-1/ICAM-1 interaction. Its ability to modulate immune cell adhesion and subsequent signaling events makes it an invaluable research tool for dissecting the complexities of the immune response. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers working in the fields of immunology and drug discovery. Further investigation into the therapeutic potential of this compound and other LFA-1 inhibitors holds promise for the development of novel treatments for a range of inflammatory and autoimmune diseases.

References

Preliminary Studies on Birt 377 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on Birt 377, a potent, orally bioavailable, small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1), and its therapeutic potential in the management of neuropathic pain. This document synthesizes key findings from preclinical studies, detailing the experimental methodologies, quantitative data, and the underlying signaling pathways involved in its mechanism of action.

Core Concepts: this compound and its Target, LFA-1

This compound is a non-covalent, allosteric inhibitor of LFA-1 (CD11a/CD18), an integrin receptor expressed on the surface of leukocytes, including T-lymphocytes.[1][2] LFA-1 plays a critical role in the immune response by mediating the adhesion of leukocytes to intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, facilitating their extravasation into tissues, and enabling interactions with antigen-presenting cells.[3] By binding to the CD11a subunit of LFA-1, this compound locks the receptor in a low-affinity conformation, thereby preventing its interaction with ICAM-1 and inhibiting leukocyte infiltration and activation at sites of inflammation.[1][3]

Experimental Evidence in Neuropathic Pain Models

Preliminary studies have primarily utilized the Chronic Constriction Injury (CCI) model of neuropathic pain in rodents to investigate the efficacy of this compound. The CCI model mimics peripheral nerve damage and results in the development of persistent pain hypersensitivity, including allodynia (pain in response to a non-painful stimulus).

Reversal of Allodynia

Intravenous (i.v.) administration of this compound has been shown to effectively reverse mechanical allodynia in both male and female rodents with established neuropathic pain following CCI.[1][4] Notably, intrathecal (i.t.) administration of this compound did not produce the same analgesic effect, suggesting that its primary mechanism of action is in the periphery rather than directly within the central nervous system.[1]

Modulation of Neuroinflammation

The analgesic effects of this compound are attributed to its potent anti-inflammatory properties. Studies have demonstrated that systemic treatment with this compound leads to a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines in key tissues of the pain pathway, including the sciatic nerve, dorsal root ganglia (DRG), and spinal cord.[1][4][5]

Table 1: Effects of Intravenous this compound on Cytokine and Chemokine Expression in Neuropathic Pain Models

Cytokine/ChemokineTissueEffect of this compoundReference
Pro-inflammatory
IL-1βSciatic Nerve, DRG, Spinal Cord[1][4]
TNFSciatic Nerve, DRG, Spinal Cord[1][4]
CXCL1Sciatic Nerve[1]
IL-17ASciatic Nerve, Spinal Cord[1][4]
RORγt (Th17 transcription factor)Sciatic Nerve, Spinal Cord[1]
Anti-inflammatory
IL-10Sciatic Nerve, DRG↑ (reverses CCI-induced decrease)[1][4]
TGF-β1Sciatic Nerve[4]
FOXP3 (Treg transcription factor)Sciatic Nerve, DRG[1][4]

Note: This table summarizes the general trends observed in the cited literature. For specific quantitative data, please refer to the original publications.

Impact on Immune Cell Infiltration and Activation

This compound's mechanism of action directly targets the infiltration and activation of immune cells, particularly T-lymphocytes, which are implicated in the pathogenesis of neuropathic pain, especially in females.[1][4] Studies have shown that in female rodents with neuropathic pain, there is a prominent pro-inflammatory Th17 cell response in the periphery and spinal cord.[4] this compound treatment has been demonstrated to suppress this Th17 response, characterized by a reduction in IL-17A and the transcription factor RORγt.[1] Concurrently, this compound promotes a shift towards an anti-inflammatory T-cell phenotype by increasing the expression of FOXP3, a key transcription factor for regulatory T-cells (Tregs).[1][4] Furthermore, this compound has been shown to dampen spinal glial activation, a key contributor to central sensitization and chronic pain.[1]

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed in the preclinical evaluation of this compound for neuropathic pain.

Chronic Constriction Injury (CCI) Model in Rats
  • Animal Model: Adult male and female Sprague-Dawley rats (or C57BL/6 mice).[1][4]

  • Anesthesia: Isoflurane inhalation.

  • Surgical Procedure:

    • The animal is placed in a prone position, and the thigh of the hind limb is shaved and disinfected.

    • A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve.

    • Four loose ligatures of 4-0 chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals. The ligatures are tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

    • The muscle and skin are closed in layers.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-operative Care: Animals are monitored for recovery and housed with appropriate bedding.

Assessment of Mechanical Allodynia (Von Frey Test)
  • Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

  • Procedure:

    • Animals are placed in individual transparent chambers on an elevated mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • A positive response is recorded as a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold is determined using the up-down method.

This compound Administration
  • Formulation: this compound is typically dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) and further diluted in saline.

  • Intravenous (i.v.) Injection: Administered via the tail vein. The exact dosage and volume are study-dependent but are typically in the range of 1-10 mg/kg.[4]

  • Intrathecal (i.t.) Injection: A lumbar puncture is performed between the L5 and L6 vertebrae, and a small volume (e.g., 10 µL) of the drug solution is injected into the subarachnoid space.

Molecular Analysis
  • Tissue Collection: At the end of the experiment, animals are euthanized, and tissues (sciatic nerve, DRGs, spinal cord) are collected for molecular analysis.

  • Quantitative Real-Time PCR (qPCR):

    • RNA is extracted from tissues using standard protocols (e.g., TRIzol reagent).

    • RNA is reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for target genes (e.g., IL-1β, TNF, IL-10, IL-17A, RORγt, FOXP3) and a housekeeping gene for normalization.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Proteins are extracted from tissues.

    • ELISA is performed using commercially available kits specific for the cytokines of interest to quantify protein levels.

  • Flow Cytometry:

    • Single-cell suspensions are prepared from tissues (e.g., sciatic nerve, spleen).

    • Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8) and intracellular markers (e.g., IL-17A, FOXP3) to identify and quantify different T-cell subsets.

Visualizations

Signaling Pathway of this compound in Neuropathic Pain

Birt377_Signaling_Pathway NerveInjury Peripheral Nerve Injury (e.g., CCI) T_Cell T-Cell NerveInjury->T_Cell activates LFA1 LFA-1 T_Cell->LFA1 expresses ICAM1 ICAM-1 LFA1->ICAM1 binds to Extravasation T-Cell Extravasation and Infiltration ICAM1->Extravasation facilitates Endothelium Endothelium Endothelium->ICAM1 expresses Birt377 This compound Birt377->LFA1 inhibits Treg Treg Differentiation Birt377->Treg promotes Th17 Th17 Differentiation Extravasation->Th17 GlialActivation Glial Cell Activation Extravasation->GlialActivation ProInflammatory Pro-inflammatory Cytokines (IL-1β, TNF, IL-17A) Th17->ProInflammatory produces AntiInflammatory Anti-inflammatory Cytokines (IL-10, TGF-β1) Treg->AntiInflammatory produces NeuropathicPain Neuropathic Pain (Allodynia) ProInflammatory->NeuropathicPain promotes AntiInflammatory->NeuropathicPain reduces GlialActivation->ProInflammatory releases

Caption: this compound inhibits LFA-1, reducing T-cell infiltration and pro-inflammatory responses.

Experimental Workflow for this compound Preclinical Studies

Birt377_Experimental_Workflow AnimalModel Rodent Model (Rat or Mouse) CCI_Surgery Chronic Constriction Injury (CCI) Surgery AnimalModel->CCI_Surgery PainDevelopment Development of Neuropathic Pain (e.g., 7-14 days) CCI_Surgery->PainDevelopment BaselineTesting Baseline Behavioral Testing (Von Frey) PainDevelopment->BaselineTesting Birt377_Admin This compound Administration (i.v.) BaselineTesting->Birt377_Admin PostTreatmentTesting Post-Treatment Behavioral Testing (Time-course) Birt377_Admin->PostTreatmentTesting TissueCollection Tissue Collection (Sciatic Nerve, DRG, Spinal Cord) PostTreatmentTesting->TissueCollection MolecularAnalysis Molecular Analysis (qPCR, ELISA, Flow Cytometry) TissueCollection->MolecularAnalysis DataAnalysis Data Analysis and Interpretation MolecularAnalysis->DataAnalysis

Caption: A typical experimental workflow for evaluating this compound in a neuropathic pain model.

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence for its potential as a novel therapeutic for neuropathic pain. By targeting the LFA-1/ICAM-1 interaction, this compound effectively mitigates neuroinflammation, a key driver of chronic pain. The sex-specific differences observed in the immune response to neuropathic pain and the effects of this compound highlight the importance of considering sex as a biological variable in future preclinical and clinical research.[4] Further investigation is warranted to explore the long-term efficacy and safety of this compound, as well as its potential in other chronic pain conditions with a neuroinflammatory component. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these foundational studies and advance the development of this promising therapeutic candidate.

References

Methodological & Application

Birt 377: In Vivo Administration Protocols for Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Birt 377, a potent, orally bioavailable inhibitor of the lymphocyte function-associated antigen-1 (LFA-1) and intercellular adhesion molecule-1 (ICAM-1) interaction, in mouse models. This compound has shown efficacy in models of inflammation, immune disorders, and neuropathic pain.[1][2] Recent studies also indicate its potential as an anti-cancer agent by inhibiting tumor growth and reducing regulatory T cells.[3][4]

Mechanism of Action

This compound is a noncompetitive inhibitor that binds to the I-domain of LFA-1, preventing the conformational change required for high-affinity binding to ICAM-1.[5] This allosteric inhibition blocks the adhesion, migration, and activation of leukocytes, thereby modulating immune responses.[1][3] The inhibition of LFA-1/ICAM-1 interaction has been shown to reduce the production of pro-inflammatory cytokines such as IL-2 in vivo.[5]

Signaling Pathway

The signaling pathway affected by this compound involves the disruption of the LFA-1/ICAM-1 interaction, which is crucial for T-cell activation and trafficking.

LFA1_ICAM1_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell (APC) / Endothelial Cell TCR TCR Activation T-Cell Activation TCR->Activation LFA1 LFA-1 Adhesion_Migration Adhesion & Migration LFA1->Adhesion_Migration Birt377 This compound Birt377->LFA1 Inhibits Cytokine Cytokine Production (e.g., IL-2) Activation->Cytokine ICAM1 ICAM-1 Adhesion_Migration->ICAM1 MHC_Antigen MHC + Antigen MHC_Antigen->TCR Binds ICAM1->LFA1 Binds

Caption: this compound inhibits the LFA-1/ICAM-1 interaction, disrupting T-cell activation.

Quantitative Data Summary

The following tables summarize the reported in vivo administration protocols for this compound in mice.

Table 1: Oral Administration

ParameterDetailsReference
Dosage 3 - 10 mg/kg[6]
Frequency Once daily[6]
Duration 14 days[6]
Vehicle Suggested: 0.5% CMC in water or 10% DMSO in corn oil[7]
Application Immune disorders, human IgG production inhibition in hPBMC-injected mice[6]

Table 2: Intravenous Administration

ParameterDetailsReference
Dosage 2.5 µg per 50 µL injection[8]
Frequency Single dose[8]
Vehicle 0.226% Ethanol in sterile water[8]
Application Neuropathic pain[8]

Experimental Protocols

Protocol 1: Oral Gavage Administration

This protocol is suitable for studies requiring daily administration of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile water)

  • Gavage needles (18-20 gauge for adult mice)

  • Syringes

  • Balance

  • Vortex mixer

Procedure:

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle solution. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water.

    • Suspend this compound in the vehicle to the desired final concentration. Vortex thoroughly to ensure a uniform suspension. Prepare fresh daily.

  • Animal Handling and Dosing:

    • Weigh each mouse to determine the correct dosing volume. The recommended maximum volume for oral gavage in mice is 10 mL/kg.

    • Gently restrain the mouse.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.

    • Insert the gavage needle into the esophagus and administer the this compound suspension slowly.

    • Monitor the animal for any signs of distress during and after the procedure.

Oral_Gavage_Workflow start Start prep Prepare this compound Suspension start->prep weigh Weigh Mouse prep->weigh restrain Restrain Mouse weigh->restrain administer Administer via Oral Gavage restrain->administer monitor Monitor Animal administer->monitor end End monitor->end

Caption: Workflow for oral gavage administration of this compound in mice.

Protocol 2: Intravenous Injection

This protocol is adapted from a study on neuropathic pain and is suitable for single-dose administration.[8]

Materials:

  • This compound

  • 200 proof Ethyl Alcohol (EtOH)

  • Sterile water

  • Insulin syringes with 27-gauge needles

  • Heat lamp

  • Restraining device

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in 200 proof EtOH (e.g., 22.156 mg/mL).

    • On the day of injection, dilute the stock solution with sterile water to the final desired concentration. For example, to achieve a 2.5 µg dose in a 50 µL injection volume, the final concentration would be 50 µg/mL.

    • The final vehicle concentration of EtOH should be low (e.g., 0.226%).

    • Vortex the final solution for 2 minutes before use.

  • Animal Handling and Injection:

    • Briefly warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a restraining device.

    • Insert the needle into one of the lateral tail veins.

    • Administer the 50 µL injection volume slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the animal for any adverse reactions.

IV_Injection_Workflow start Start prep_stock Prepare this compound Stock Solution (EtOH) start->prep_stock prep_final Dilute Stock with Sterile Water prep_stock->prep_final warm_tail Warm Mouse Tail prep_final->warm_tail restrain Restrain Mouse warm_tail->restrain inject Inject into Lateral Tail Vein restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Workflow for intravenous injection of this compound in mice.

Protocol 3: Subcutaneous Xenograft Cancer Model

This is a general protocol for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model, based on evidence of its activity in such models.[3][4]

Materials:

  • Cancer cell line (e.g., colorectal carcinoma, melanoma)

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Matrigel (optional)

  • Calipers

  • This compound formulation for oral or intravenous administration

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

    • Inject the cell suspension (e.g., 1 x 10^6 cells in 100 µL) subcutaneously into the flank of the mice.

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Treatment Administration:

    • Randomize mice into control and treatment groups.

    • Administer this compound according to either the oral gavage (Protocol 1) or intravenous injection (Protocol 2) protocol. A suggested oral dose for anti-tumor studies is in the range of 3-10 mg/kg daily.[6]

    • The control group should receive the vehicle alone.

  • Efficacy Evaluation:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for immune cell infiltration).

Xenograft_Workflow start Start implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Allow Tumor Growth (50-100 mm³) implant->tumor_growth randomize Randomize Mice tumor_growth->randomize treatment Administer this compound (Oral or IV) randomize->treatment vehicle Administer Vehicle (Control) randomize->vehicle monitor_tumor Monitor Tumor Volume and Body Weight treatment->monitor_tumor vehicle->monitor_tumor endpoint Endpoint: Euthanize, Excise and Analyze Tumor monitor_tumor->endpoint end End endpoint->end

Caption: General workflow for a subcutaneous xenograft cancer model with this compound treatment.

Pharmacokinetics

Detailed pharmacokinetic data for this compound specifically in mice is limited in publicly available literature. A study in rabbits indicated a two-compartment pharmacokinetic model following intravenous administration.[9] Given the lack of specific data for mice, it is recommended to conduct a pilot pharmacokinetic study to determine key parameters such as half-life, Cmax, and bioavailability for the specific mouse strain and administration route being used.

Conclusion

This compound is a versatile research tool with demonstrated in vivo activity in mouse models of various diseases. The provided protocols offer a starting point for researchers to design and execute their in vivo studies. It is crucial to adhere to institutional animal care and use guidelines and to optimize protocols for specific experimental needs.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the recommended dosage and experimental protocols for the use of Birt 377, a potent LFA-1 antagonist, in rat models, particularly in the context of neuropathic pain.

Introduction

This compound is a small molecule inhibitor of the lymphocyte function-associated antigen-1 (LFA-1), which plays a critical role in mediating immune cell adhesion and migration. By binding to LFA-1, this compound allosterically prevents its interaction with intercellular adhesion molecule-1 (ICAM-1), thereby inhibiting the activation and infiltration of T-cells and other leukocytes to sites of inflammation.[1][2] This mechanism of action makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for immune-mediated disorders. In rat models of neuropathic pain, this compound has been shown to reverse allodynia by modulating neuroimmune responses.[3][4]

Data Presentation: Recommended Dosage of this compound in Rats

The following table summarizes the recommended dosages of this compound used in rat studies based on published literature. The primary application has been in models of neuropathic pain.

Parameter Intravenous (i.v.) Administration Intrathecal (i.t.) Administration
Dosage 2.5 µg per rat[3]500 ng per rat[3]
Vehicle Sterile double-distilled water (ddH₂O)[3]Sterile double-distilled water (ddH₂O)[3]
Concentration 2.5 µg / 300 µL[3]500 ng / 20 µL[3]
Volume 300 µL[3]20 µL[3]
Frequency Single injection[3]Single injection[3]
Study Context Neuropathic pain model (Chronic Constriction Injury - CCI)[3]Neuropathic pain model (Chronic Constriction Injury - CCI)[3]
Observed Effects Reversal of mechanical allodynia.[3][4] Reduction of pro-inflammatory cytokines (IL-1β, TNF) and increase in anti-inflammatory cytokines (IL-10).[3]Ineffective in reversing allodynia in female rats with neuropathic pain.[3][4]

Experimental Protocols

Preparation of this compound Solution

This compound is soluble in sterile, warm double-distilled water (ddH₂O).[3] For in vivo studies, prepare fresh solutions on the day of injection.

  • For Intravenous (i.v.) Injection:

    • Warm sterile ddH₂O in a water bath.

    • Add a pre-weighed aliquot of this compound to the warm ddH₂O to achieve a final concentration of 2.5 µ g/300 µL.[3]

    • Vortex the solution for 2 minutes to ensure complete dissolution.[3]

    • Administer the solution within one hour of preparation.[3]

  • For Intrathecal (i.t.) Injection:

    • Warm sterile ddH₂O in a water bath.

    • Add a pre-weighed aliquot of this compound to the warm ddH₂O to achieve a final concentration of 500 ng/20 µL.[3]

    • Vortex the solution for 2 minutes.[3]

    • Administer the solution within one hour of preparation.[3]

Administration Protocols

The following protocols are for adult rats in a neuropathic pain model induced by Chronic Constriction Injury (CCI) of the sciatic nerve.

  • Anesthetize the rat using an appropriate anesthetic (e.g., 3% isoflurane (B1672236) in oxygen).[3]

  • Record the rat's weight.

  • Place the rat in a suitable restrainer, exposing the tail.

  • Warm the tail to induce vasodilation, which aids in vein visualization.

  • Using aseptic techniques, draw 300 µL of the prepared this compound solution or vehicle into a 1-cc syringe with a 27-gauge needle.[3]

  • Firmly hold the tail and insert the needle into one of the lateral tail veins. A small amount of blood entering the syringe hub confirms correct placement.[3]

  • Inject the solution slowly over approximately 10 seconds.[3]

  • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[3]

  • Return the rat to its home cage for recovery.

Intrathecal injections should be performed by trained personnel familiar with the procedure to ensure accurate delivery to the subarachnoid space and to minimize the risk of injury.

  • Anesthetize the rat as described for i.v. administration.

  • Place the rat in a stereotaxic frame or hold it securely to flex the lumbar spine.

  • Identify the appropriate intervertebral space for injection (typically between L5 and L6).

  • Using a Hamilton syringe with a 30-gauge needle, draw 20 µL of the this compound solution or vehicle.

  • Carefully insert the needle into the intervertebral space until a tail flick is observed, indicating entry into the subarachnoid space.

  • Inject the solution slowly.

  • Withdraw the needle and monitor the rat for any signs of distress or motor impairment.

  • Return the rat to its home cage for recovery.

Mandatory Visualizations

Signaling Pathway of this compound Action

Birt377_Signaling_Pathway cluster_leukocyte Leukocyte (e.g., T-Cell) cluster_endothelium Endothelial Cell LFA-1 LFA-1 ICAM-1 ICAM-1 LFA-1->ICAM-1 Binding Blocked Cell Adhesion & Migration Cell Adhesion & Migration LFA-1->Cell Adhesion & Migration Leads to T-Cell Activation T-Cell Activation LFA-1->T-Cell Activation Contributes to ICAM-1_endothelial ICAM-1 This compound This compound This compound->LFA-1 Binds & Inhibits This compound->Cell Adhesion & Migration Prevents This compound->T-Cell Activation Inhibits Pro-inflammatory Cytokines IL-1β, TNF, IL-17A This compound->Pro-inflammatory Cytokines Downregulates Anti-inflammatory Cytokines IL-10 This compound->Anti-inflammatory Cytokines Upregulates Cell Adhesion & Migration->T-Cell Activation Facilitates T-Cell Activation->Pro-inflammatory Cytokines Upregulates

Caption: Mechanism of action of this compound in inhibiting LFA-1 mediated cell adhesion and inflammation.

Experimental Workflow for this compound Rat Study

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Outcome Assessment Animal Acclimatization Animal Acclimatization Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimatization->Baseline Behavioral Testing CCI Surgery CCI Surgery Baseline Behavioral Testing->CCI Surgery Post-CCI Behavioral Monitoring Post-CCI Behavioral Monitoring CCI Surgery->Post-CCI Behavioral Monitoring This compound or Vehicle Administration This compound or Vehicle Administration Post-CCI Behavioral Monitoring->this compound or Vehicle Administration Post-Treatment Behavioral Testing Post-Treatment Behavioral Testing This compound or Vehicle Administration->Post-Treatment Behavioral Testing Tissue Collection Tissue Collection Post-Treatment Behavioral Testing->Tissue Collection Biochemical Analysis Cytokine Analysis (ELISA, qPCR) Tissue Collection->Biochemical Analysis Histological Analysis Histological Analysis Tissue Collection->Histological Analysis

Caption: Experimental workflow for evaluating the efficacy of this compound in a rat model of neuropathic pain.

References

Birt 377: Application Notes and Protocols for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birt 377 is a potent, orally bioavailable small molecule inhibitor of the interaction between the intercellular adhesion molecule-1 (ICAM-1) and lymphocyte function-associated antigen-1 (LFA-1).[1][2] This interaction is a critical component of immunological processes, including leukocyte adhesion and migration.[2][3][4] By non-covalently binding to the CD11a chain of LFA-1, this compound acts as a negative allosteric modulator, preventing LFA-1 from binding to ICAM-1.[2][5] This mechanism of action makes this compound a valuable tool for studying inflammatory and immune disorders. In cell culture assays, this compound can be used to inhibit lymphocyte activity and IL-2 production.[1][2]

Physicochemical and Solubility Data

Proper dissolution of this compound is critical for accurate and reproducible results in cell culture experiments. The following table summarizes the key physicochemical and solubility properties of this compound.

PropertyValueSource
Molecular Weight 442.13 g/mol [5]
Formula C₁₈H₁₅BrCl₂N₂O₂[5]
CAS Number 213211-10-0
Solubility in DMSO Up to 100 mg/mL (226.18 mM)[1]
Soluble to 100 mM[5]
Solubility in Ethanol Soluble to 20 mM[5]

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] Ultrasonic treatment may be necessary to fully dissolve the compound in DMSO.[1]

This compound Signaling Pathway

This compound targets the interaction between LFA-1 on leukocytes and ICAM-1 on endothelial cells or antigen-presenting cells. This interaction is crucial for T-cell activation and transendothelial migration to sites of inflammation. The diagram below illustrates the inhibitory action of this compound on this signaling pathway.

Birt377_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelial Endothelial/APC Cell Leukocyte LFA1 LFA-1 ICAM1 ICAM-1 LFA1->ICAM1 binds to Endothelial Activation T-Cell Activation & Transendothelial Migration ICAM1->Activation leads to Birt377 This compound Birt377->LFA1 inhibits Inhibition->Activation inhibition

Caption: this compound inhibits the LFA-1/ICAM-1 interaction.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 442.13 g/mol * (1000 mg / 1 g) = 4.42 mg

  • Weigh this compound:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add DMSO:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.42 mg of this compound.

  • Dissolve the compound:

    • Vortex the solution vigorously until the powder is completely dissolved.

    • If necessary, use a sonicator to aid dissolution.[1]

  • Storage:

    • Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the this compound stock solution to final working concentrations for cell culture assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the final desired concentration:

    • The effective concentration of this compound can vary depending on the cell type and assay. A common working concentration reported is 20 μM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions of the stock solution in cell culture medium to reach the final working concentration. This minimizes the final concentration of DMSO in the cell culture, which can be toxic to cells at high concentrations (typically >0.5%).

    • Example for preparing a 20 μM working solution:

      • Prepare an intermediate dilution by adding 2 μL of the 10 mM stock solution to 998 μL of cell culture medium. This results in a 200 μM intermediate solution.

      • Add the desired volume of the intermediate solution to your cell culture plates. For example, adding 100 μL of the 200 μM intermediate solution to 900 μL of cells in a well will result in a final concentration of 20 μM.

  • Vehicle Control:

    • It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.

Experimental Workflow for a Cell-Based Assay

The following diagram outlines a general workflow for utilizing this compound in a cell-based assay, such as an IL-2 production assay.

Birt377_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_birt Prepare this compound Stock (10 mM in DMSO) add_birt Add this compound Working Solution (e.g., 20 µM final concentration) prep_birt->add_birt add_vehicle Add Vehicle Control (DMSO) prep_birt->add_vehicle prep_cells Prepare Cell Suspension (e.g., PBMCs) plate_cells Plate Cells prep_cells->plate_cells plate_cells->add_birt plate_cells->add_vehicle stimulate Add Stimulant (e.g., Superantigen) add_birt->stimulate add_vehicle->stimulate incubate Incubate Cells stimulate->incubate collect Collect Supernatant incubate->collect assay Perform Assay (e.g., IL-2 ELISA) collect->assay

Caption: General workflow for a this compound cell-based assay.

Summary of In Vitro Applications and Concentrations

The following table provides a summary of reported in vitro applications and concentrations of this compound.

ApplicationCell TypeConcentrationOutcomeSource
Inhibition of EMT-related marker expressionHT-2920 μMInhibited mRNA and protein expression of ZEB2 and Vimentin[1]
Inhibition of cell migrationHT-2920 μMInhibited cell migration when co-cultured with LAD2 cells[1]
Inhibition of LFA-1 mediated cell bindingSKW3-Reversibly inhibited binding to ICAM-1[5]
Inhibition of superantigen-induced IL-2 productionLymphocytes-Inhibited IL-2 production[5]

Disclaimer: This document is intended for research use only. The provided protocols and data are for guidance and should be optimized for your specific experimental conditions. Always refer to the product-specific information provided by the supplier.

References

Application Notes and Protocols: Using Birt 377 to Block T-Cell Proliferation In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birt 377 is a potent and orally bioavailable small molecule inhibitor that targets the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] LFA-1, an integrin found on lymphocytes and other leukocytes, plays a pivotal role in the immune response by mediating cell-cell adhesion, which is critical for the formation of the immunological synapse, T-cell activation, and proliferation.[3][4][5] this compound acts as a negative allosteric modulator of LFA-1, binding to the I-domain of the CD11a subunit and preventing the conformational changes necessary for ICAM-1 binding.[2] This mechanism effectively blocks the LFA-1/ICAM-1 dependent adhesion and subsequent T-cell responses. These application notes provide detailed protocols for utilizing this compound to inhibit T-cell proliferation in vitro, a key assay for studying immunomodulatory compounds.

Mechanism of Action: this compound in T-Cell Proliferation

T-cell activation and subsequent proliferation are initiated by the interaction of the T-cell receptor (TCR) with a specific peptide-MHC complex on an antigen-presenting cell (APC). This initial signal is strengthened and sustained by co-stimulatory signals and the formation of an immunological synapse. The interaction between LFA-1 on the T-cell and ICAM-1 on the APC is a cornerstone of this synapse, providing the necessary adhesion for a robust and sustained signaling cascade that leads to cytokine production (e.g., IL-2) and clonal expansion of T-cells.[3][4]

This compound intervenes at this critical juncture. By binding to LFA-1, it prevents the firm adhesion between the T-cell and the APC, thereby disrupting the immunological synapse and inhibiting the downstream signaling required for T-cell proliferation.[3][6]

This compound blocks the LFA-1/ICAM-1 interaction, inhibiting T-cell activation.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from published studies.

Table 1: this compound Inhibitory Activity

Assay DescriptionCell TypeStimulusIC50 ValueReference
Inhibition of SKW3 cell binding to immobilized ICAM-1SKW3 (leukemia cell line)-2.6 ± 0.5 µM[3]
Inhibition of IL-2 productionHuman Peripheral Blood Mononuclear Cells (PBMCs)Superantigen (SEB)0.85 ± 0.03 µM[3]

Table 2: this compound Properties

PropertyValueReference
Molecular Weight442.13 g/mol
FormulaC18H15BrCl2N2O2
Binding Affinity (Kd) to LFA-126 nM
SolubilitySoluble to 100 mM in DMSO and to 20 mM in ethanol

Experimental Protocols

This section provides a detailed protocol for assessing the inhibitory effect of this compound on T-cell proliferation in vitro.

Protocol 1: Inhibition of Anti-CD3/CD28-Induced T-Cell Proliferation

This protocol describes a common method for polyclonal T-cell activation that mimics the primary and co-stimulatory signals for T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (Complete RPMI)

  • Anti-human CD3 antibody (clone OKT3 or UCHT1), functional grade

  • Anti-human CD28 antibody (clone CD28.2), functional grade

  • This compound (Tocris, MedchemExpress, or equivalent)[1][6]

  • DMSO (for this compound stock solution)

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • 96-well flat-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

  • FACS buffer (PBS with 2% FBS)

Experimental Workflow:

cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Isolate 1. Isolate Human T-Cells from PBMCs Label 2. Label T-Cells with Proliferation Dye Isolate->Label Seed_Cells 5. Seed Labeled T-Cells Label->Seed_Cells Prepare_Birt377 3. Prepare this compound Serial Dilutions Add_Reagents 6. Add this compound and soluble anti-CD28 Ab Prepare_Birt377->Add_Reagents Coat_Plate 4. Coat 96-well Plate with anti-CD3 Ab Coat_Plate->Seed_Cells Seed_Cells->Add_Reagents Incubate 7. Incubate for 3-5 days at 37°C, 5% CO2 Add_Reagents->Incubate Harvest 8. Harvest Cells Incubate->Harvest Stain 9. Stain for Surface Markers (optional, e.g., CD4, CD8) Harvest->Stain Acquire 10. Acquire on Flow Cytometer Stain->Acquire Analyze 11. Analyze Proliferation (Dye Dilution) Acquire->Analyze

Workflow for the in vitro T-cell proliferation inhibition assay.

Procedure:

  • T-Cell Isolation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Isolate T-cells from PBMCs using a negative selection method (e.g., RosetteSep™ Human T Cell Enrichment Cocktail) to obtain untouched T-cells.

    • Assess purity by flow cytometry (should be >95% CD3+).

  • Cell Labeling:

    • Resuspend isolated T-cells at 1-2 x 10^6 cells/mL in pre-warmed PBS.

    • Add cell proliferation dye (e.g., CFSE to a final concentration of 1-5 µM) and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the labeling reaction by adding 5 volumes of ice-cold Complete RPMI.

    • Wash the cells twice with Complete RPMI to remove excess dye.

    • Resuspend the labeled T-cells in Complete RPMI at a final concentration of 1 x 10^6 cells/mL.

  • Plate Coating:

    • Dilute anti-human CD3 antibody in sterile PBS to a concentration of 1-5 µg/mL.

    • Add 100 µL of the antibody solution to the wells of a 96-well flat-bottom plate.

    • Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells three times with 200 µL of sterile PBS to remove any unbound antibody.

  • Assay Setup:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in Complete RPMI to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM). Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

    • Add 50 µL of the this compound dilutions (or vehicle control) to the appropriate wells of the anti-CD3 coated plate.

    • Add 50 µL of Complete RPMI containing soluble anti-human CD28 antibody (final concentration of 1-2 µg/mL).

    • Add 100 µL of the labeled T-cell suspension (1 x 10^5 cells/well) to each well.

    • Include control wells:

      • Unstimulated cells (no anti-CD3/CD28)

      • Stimulated cells with vehicle control (anti-CD3/CD28 + DMSO)

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis by Flow Cytometry:

    • Harvest the cells from each well.

    • Wash the cells with FACS buffer.

    • (Optional) Stain with fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD8) to analyze specific T-cell subsets.

    • Resuspend the cells in FACS buffer and acquire on a flow cytometer.

    • Analyze the data using appropriate software. Proliferation is measured by the serial dilution of the proliferation dye in daughter cells, which appear as distinct peaks of lower fluorescence intensity.

Protocol 2: Alternative Proliferation Readouts

While flow cytometry with proliferation dyes is the gold standard for visualizing cell divisions, other methods can be used to assess T-cell proliferation.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which correlates with the number of metabolically active (viable) cells.[7] This method is high-throughput but does not provide information on the number of cell divisions. The assay is typically performed at the end of the incubation period by adding the reagent directly to the wells and measuring luminescence.

  • [3H]-Thymidine Incorporation Assay: This classic method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of proliferating cells. While highly sensitive, it involves the use of radioactivity.

Data Interpretation and Troubleshooting

  • Data Analysis: The percentage of divided cells or a proliferation index can be calculated from the flow cytometry data. For dose-response experiments with this compound, an IC50 value can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

  • Troubleshooting:

    • Low Proliferation in Stimulated Control: Ensure the anti-CD3 antibody is properly coated and that the anti-CD28 antibody is used at an optimal concentration. Check the viability and source of the T-cells.

    • High Background Proliferation in Unstimulated Control: This may indicate prior activation of the T-cells. Ensure proper isolation and handling of the cells.

    • This compound Toxicity: At very high concentrations, this compound might exhibit off-target effects or cytotoxicity. It is important to include a viability dye (e.g., Propidium Iodide or a fixable viability stain) in the flow cytometry analysis to exclude dead cells from the proliferation analysis. Previous studies have shown this compound is not acutely toxic to cells at effective concentrations.[3]

Conclusion

This compound is a valuable tool for the in vitro study of T-cell biology and the development of immunomodulatory therapies. By specifically targeting the LFA-1/ICAM-1 interaction, it allows for the investigation of the consequences of disrupting this critical adhesive and co-stimulatory pathway. The protocols outlined above provide a robust framework for assessing the inhibitory potential of this compound on T-cell proliferation, a fundamental process in the adaptive immune response.

References

Measuring the Impact of Birt 377 on Cytokine Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for researchers to measure the effect of Birt 377, a potent allosteric inhibitor of Lymphocyte Function-Associated Antigen-1 (LFA-1), on cytokine production. This compound has been demonstrated to modulate immune responses by inhibiting the interaction between LFA-1 and Intercellular Adhesion Molecule-1 (ICAM-1), thereby affecting leukocyte adhesion, migration, and activation. A key consequence of this inhibition is the altered production of various cytokines. This document outlines detailed protocols for in vitro cell-based assays to quantify changes in both pro-inflammatory and anti-inflammatory cytokines following treatment with this compound. Methodologies for T-cell and monocyte stimulation, along with protocols for cytokine measurement using Enzyme-Linked Immunosorbent Assay (ELISA) and Intracellular Cytokine Staining (ICS) with Flow Cytometry, are provided.

Introduction

This compound is a small molecule compound that acts as a non-competitive antagonist of LFA-1, an integrin crucial for immune cell interactions.[1][2] By binding to the I-domain of LFA-1, this compound prevents the conformational change necessary for high-affinity binding to ICAM-1.[1] This disruption of the LFA-1/ICAM-1 axis interferes with the formation of the immunological synapse, a critical interface for T-cell activation and subsequent cytokine release.[1][3]

Studies have shown that this compound exerts a significant modulatory effect on cytokine profiles, generally characterized by a reduction in pro-inflammatory cytokines and an enhancement of anti-inflammatory cytokines.[1][3] Specifically, this compound has been reported to decrease the production of Interleukin-1 beta (IL-1β), Tumor Necrosis Factor (TNF), and Interleukin-17A (IL-17A), while increasing the levels of Interleukin-10 (IL-10) and Transforming Growth Factor-beta 1 (TGF-β1).[1][3] Furthermore, it has been shown to inhibit the production of Interleukin-2 (IL-2) by human peripheral blood lymphocytes.

These immunomodulatory properties make this compound a valuable tool for research in immunology and a potential therapeutic agent for inflammatory and autoimmune diseases. Accurate and reproducible methods to measure its impact on cytokine production are therefore essential for its continued investigation and development.

Data Presentation

The following tables summarize the known effects of this compound on cytokine production based on published literature.

Table 1: In Vitro Inhibition of Cytokine Production by this compound

CytokineCell TypeStimulationEffect of this compoundReported Concentration / IC50Reference
IL-2Human Peripheral Blood LymphocytesSuperantigen (SEB)InhibitionIC50: 0.85 µM[1]
IL-1βMurine Model (in vivo)Neuropathic Pain ModelReductionNot specified[1]
TNFMurine Model (in vivo)Neuropathic Pain ModelReductionNot specified[1]
IL-17AMurine CD4+ T-cellsanti-CD3Reduction500 ng/mL[3]

Table 2: In Vitro Enhancement of Cytokine Production by this compound

CytokineCell TypeStimulationEffect of this compoundReported ConcentrationReference
IL-10Murine CD4+ T-cellsanti-CD3Increase500 ng/mL[3]
TGF-β1Murine CD4+ T-cellsanti-CD3Increase500 ng/mL[3]

Signaling Pathways and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.

Birt377_Mechanism_of_Action This compound Mechanism of Action cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell ICAM1 ICAM-1 MHC_TCR MHC-TCR Complex TCR TCR LFA1 LFA-1 LFA1->ICAM1 interaction blocked Cytokine_Production Cytokine Production (e.g., IL-2, IFN-γ) LFA1->Cytokine_Production Co-stimulation TCR->Cytokine_Production T-cell Activation Birt377 This compound Birt377->LFA1 binds to and allosterically inhibits

This compound Mechanism of Action

Experimental_Workflow Experimental Workflow for Measuring Cytokine Production cluster_preparation 1. Cell Preparation cluster_treatment 2. This compound Treatment cluster_stimulation 3. Cell Stimulation cluster_incubation 4. Incubation cluster_analysis 5. Cytokine Measurement Isolate_Cells Isolate PBMCs or specific leukocyte populations Pretreat Pre-treat cells with This compound (dose-response) Isolate_Cells->Pretreat Stimulate_TCells T-Cells: anti-CD3/anti-CD28 Pretreat->Stimulate_TCells Stimulate_Monocytes Monocytes: LPS Pretreat->Stimulate_Monocytes Incubate Incubate for appropriate duration (e.g., 24-72h) Stimulate_TCells->Incubate Stimulate_Monocytes->Incubate ELISA ELISA for secreted cytokines in supernatant Incubate->ELISA Flow_Cytometry Intracellular Cytokine Staining (ICS) for single-cell analysis Incubate->Flow_Cytometry

Experimental Workflow

Experimental Protocols

Protocol 1: Measuring Secreted Cytokines from Human PBMCs using ELISA

This protocol details the measurement of secreted cytokines from human Peripheral Blood Mononuclear Cells (PBMCs) following stimulation and treatment with this compound.

Materials:

  • Human PBMCs, isolated from whole blood by density gradient centrifugation (e.g., using Ficoll-Paque)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • This compound (Tocris, Cat#4776 or equivalent)

  • DMSO (for this compound stock solution)

  • Anti-human CD3 antibody (plate-bound)

  • Anti-human CD28 antibody (soluble)

  • Lipopolysaccharide (LPS)

  • 96-well flat-bottom cell culture plates

  • Commercially available ELISA kits for target cytokines (e.g., IL-1β, TNF-α, IL-2, IL-10)

  • Microplate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store aliquots at -20°C. Further dilute in culture medium to working concentrations just before use. Ensure the final DMSO concentration in the cell culture is non-toxic (typically ≤ 0.1%).

  • Cell Seeding: Resuspend isolated PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • This compound Pre-treatment: Prepare a series of this compound dilutions in complete RPMI-1640 medium at 2x the final desired concentrations. Add 50 µL of the this compound dilutions to the appropriate wells. A typical dose-response range to test would be 0.1 µM to 10 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours at 37°C, 5% CO2.

  • Cell Stimulation:

    • For T-cell cytokine analysis: Use plates pre-coated with anti-human CD3 antibody (e.g., 1-5 µg/mL). Prepare a 4x working solution of soluble anti-human CD28 antibody (e.g., 2 µg/mL) in complete RPMI-1640. Add 50 µL of the anti-CD28 solution to the wells.

    • For monocyte cytokine analysis: Prepare a 4x working solution of LPS (e.g., 100 ng/mL) in complete RPMI-1640. Add 50 µL of the LPS solution to the wells.

    • Include unstimulated controls (add 50 µL of medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The optimal incubation time will depend on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.

  • ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of the cytokine in each sample. Plot the cytokine concentration against the this compound concentration to determine the dose-dependent effect. Calculate the IC50 value for inhibitory effects where applicable.

Protocol 2: Measuring Intracellular Cytokines in T-Cells by Flow Cytometry

This protocol allows for the identification of cytokine-producing T-cell subsets at a single-cell level.

Materials:

  • Isolated human T-cells or PBMCs

  • RPMI-1640 medium (as in Protocol 1)

  • This compound

  • Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

  • Brefeldin A or Monensin (protein transport inhibitors)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-2, IL-17A, IL-10)

  • Flow cytometer

Procedure:

  • Cell Preparation and this compound Treatment: Follow steps 1-3 from Protocol 1, using appropriate cell culture plates or tubes.

  • Cell Stimulation: Add a stimulation cocktail of PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) to the cells.

  • Protein Transport Inhibition: Immediately after adding the stimulation cocktail, add a protein transport inhibitor such as Brefeldin A (e.g., 10 µg/mL) or Monensin (e.g., 2 µM) to allow for the accumulation of cytokines within the cells.

  • Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.

  • Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS). Resuspend the cells in FACS buffer containing the fluorochrome-conjugated surface marker antibodies. Incubate for 20-30 minutes at 4°C in the dark.

  • Fixation and Permeabilization: Wash the cells and then resuspend in fixation buffer according to the manufacturer's protocol. Incubate for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.

  • Intracellular Staining: Add the fluorochrome-conjugated anti-cytokine antibodies to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter, then on single cells. Further gate on T-cell populations (e.g., CD3+, CD4+, CD8+). Within each T-cell subset, quantify the percentage of cells positive for each cytokine and the median fluorescence intensity (MFI) as a measure of the amount of cytokine per cell. Compare the results from this compound-treated samples to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the immunomodulatory effects of this compound on cytokine production. By employing these methods, researchers can obtain quantitative data on the dose-dependent impact of this compound on a variety of cytokines from different immune cell populations. This information is critical for elucidating the precise mechanisms of action of this compound and for advancing its potential as a therapeutic agent in inflammatory diseases. Careful optimization of cell types, stimulation conditions, and this compound concentrations will be essential for generating high-quality, reproducible data.

References

Birt 377: Application Notes and Protocols for Inhibiting Leukocyte Infiltration In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Birt 377 is a potent, orally bioavailable small molecule antagonist of the Lymphocyte Function-Associated Antigen-1 (LFA-1) integrin. By specifically targeting LFA-1, this compound effectively inhibits the adhesion and infiltration of leukocytes into inflamed tissues, a critical process in the pathogenesis of numerous inflammatory and autoimmune diseases. These application notes provide a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for its use in preclinical in vivo models of inflammation.

Mechanism of Action

This compound is a non-competitive, allosteric inhibitor of LFA-1 (CD11a/CD18), an integrin exclusively expressed on the surface of leukocytes.[1] The mechanism of action involves the following key steps:

  • Binding to LFA-1: this compound binds to a specific site on the αL subunit (CD11a) of LFA-1.[2]

  • Conformational Lock: This binding locks LFA-1 in a low-affinity, bent conformation.[3]

  • Inhibition of ICAM-1 Binding: In its low-affinity state, LFA-1 is unable to bind effectively to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells and antigen-presenting cells.[2]

  • Prevention of Leukocyte Adhesion and Migration: By disrupting the LFA-1/ICAM-1 interaction, this compound prevents the firm adhesion of leukocytes to the vascular endothelium, a crucial step in their migration from the bloodstream into tissues at sites of inflammation.[4][5]

This targeted inhibition of leukocyte trafficking makes this compound a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory disorders.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

Assay TypeTargetSpeciesIC50 / KdReference
In Vitro
LFA-1 BindingLFA-1-Kd = 26 nM
Cell Adhesion AssayLFA-1/ICAM-1Human (SKW3 cells)IC50 = 2.6 ± 0.5 µM[1]
IL-2 ProductionLFA-1 dependentHuman (PBMCs)IC50 = 0.85 ± 0.03 µM[1]
In Vivo
hPBMC-injected Mouse ModelHuman IgG ProductionMouse3-10 mg/kg (p.o.)[6]
Neuropathic Pain ModelAllodynia ReversalRat/MouseNot specified[4][5]
In Vivo ModelAnimalThis compound DoseEffect on Inflammatory CytokinesReference
Neuropathic Pain (CCI)MouseNot specifiedReduced IL-1β and TNF[5]
Neuropathic Pain (CCI)MouseNot specifiedIncreased IL-10 and TGF-β1[5]
SEB-induced InflammationMouseNot specifiedAttenuated increase in plasma IL-2

Signaling Pathway

The following diagram illustrates the LFA-1 signaling pathway and the point of intervention for this compound.

LFA1_Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Chemokine Chemokine GPCR GPCR Chemokine->GPCR InsideOut Inside-Out Signaling (e.g., Rap1 activation) GPCR->InsideOut LFA1_low LFA-1 (Low Affinity) InsideOut->LFA1_low LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high Conformational Change OutsideIn Outside-In Signaling LFA1_high->OutsideIn ICAM1 ICAM-1 LFA1_high->ICAM1 Binding Birt377 This compound Birt377->LFA1_low Stabilizes Cytoskeleton Cytoskeletal Rearrangement OutsideIn->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization drug_admin This compound / Vehicle Administration (p.o.) randomization->drug_admin inflammation Induction of Inflammation (e.g., Carrageenan, Collagen) drug_admin->inflammation assessment Assessment of Inflammatory Response (e.g., Paw Volume, Clinical Score) inflammation->assessment euthanasia Euthanasia & Tissue Collection assessment->euthanasia analysis Analysis of Leukocyte Infiltration (Histology / Flow Cytometry) euthanasia->analysis data_analysis Statistical Data Analysis analysis->data_analysis end End data_analysis->end

References

Application Note & Protocols: Designing Cell-Based Assays for Screening LFA-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lymphocyte function-associated antigen-1 (LFA-1), an integrin receptor found on leukocytes, plays a critical role in the immune response by mediating cell-cell adhesion. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) is essential for processes such as lymphocyte trafficking, immunological synapse formation, and T-cell activation.[1][2] Dysregulation of the LFA-1:ICAM-1 interaction is implicated in various inflammatory and autoimmune diseases. Consequently, LFA-1 has emerged as a key therapeutic target for the development of novel anti-inflammatory drugs.

This document provides a comprehensive guide for designing and implementing robust cell-based assays to screen for inhibitors of the LFA-1:ICAM-1 interaction. It includes detailed protocols for both a primary screening assay and a secondary confirmatory assay, guidelines for data analysis and presentation, and troubleshooting advice.

LFA-1 Signaling Pathway

The affinity of LFA-1 for its ligands is dynamically regulated through a process known as "inside-out" signaling.[2] Upon cellular activation by chemokines or T-cell receptor (TCR) engagement, intracellular signals lead to a conformational change in LFA-1, shifting it from a low-affinity to a high-affinity state. This activation cascade involves key signaling molecules such as the small GTPase Rap1, talin, and kindlin-3. The binding of LFA-1 to ICAM-1 then triggers "outside-in" signaling, which further modulates cellular functions like actin cytoskeleton rearrangement and gene expression.[3][4]

LFA1_Signaling LFA-1 Signaling Pathway LFA1_inactive LFA-1 (Low Affinity) LFA1_active LFA-1 (High Affinity) LFA1_inactive->LFA1_active Conformational Change ICAM1 ICAM-1 LFA1_active->ICAM1 Binding Actin Actin Cytoskeleton Rearrangement ICAM1->Actin Outside-in Signaling Gene_Expression Gene Expression ICAM1->Gene_Expression Outside-in Signaling TCR TCR TCR_signal TCR Signaling TCR->TCR_signal Antigen Presentation Chemokine_R Chemokine Receptor Chemokine_signal Chemokine Signaling Chemokine_R->Chemokine_signal Chemokine Binding Rap1_GDP Rap1-GDP TCR_signal->Rap1_GDP Chemokine_signal->Rap1_GDP Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP Activation Talin Talin Rap1_GTP->Talin Kindlin3 Kindlin-3 Rap1_GTP->Kindlin3 Talin->LFA1_inactive Kindlin3->LFA1_inactive

Caption: LFA-1 inside-out and outside-in signaling pathways.

Experimental Protocols

A tiered approach is recommended for screening LFA-1 inhibitors, starting with a high-throughput primary assay followed by more detailed secondary assays for hit confirmation and characterization.

Primary Screening: Static Cell Adhesion Assay

This assay measures the adhesion of LFA-1-expressing cells to plates coated with ICAM-1. It is a robust and scalable method suitable for high-throughput screening (HTS).[5][6]

Materials:

  • Cells: Jurkat T-cells (or other lymphocyte cell line with high LFA-1 expression).

  • Ligand: Recombinant Human ICAM-1/CD54 Fc Chimera.

  • Assay Plates: 96-well, flat-bottom, high-binding microplates.

  • Fluorescent Dye: Calcein-AM.

  • Stimulant: Phorbol 12-myristate 13-acetate (PMA) or a relevant chemokine.

  • Wash Buffer: Phosphate-Buffered Saline (PBS) with Ca2+/Mg2+.

  • Lysis Buffer: Triton X-100 based lysis buffer.

  • Instrumentation: Fluorescence plate reader.

Protocol:

  • Plate Coating:

    • Dilute recombinant ICAM-1 to 2 µg/mL in PBS.

    • Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • The next day, wash the wells twice with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

    • Wash the wells three times with PBS before use.

  • Cell Preparation:

    • Culture Jurkat cells to a density of 0.5-1 x 10^6 cells/mL.

    • Harvest cells and wash with serum-free RPMI medium.

    • Resuspend cells in serum-free RPMI at 1 x 10^6 cells/mL.

    • Label cells by adding Calcein-AM to a final concentration of 5 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with serum-free RPMI to remove excess dye.

    • Resuspend the labeled cells in assay buffer (e.g., HBSS with 0.5% BSA) at 2 x 10^6 cells/mL.

  • Adhesion Assay:

    • Add 50 µL of test compounds or vehicle control to the ICAM-1 coated wells.

    • Add 50 µL of the labeled cell suspension (100,000 cells) to each well.

    • To induce LFA-1 activation, add a stimulant such as PMA (20 ng/mL final concentration).

    • Incubate the plate for 30-60 minutes at 37°C.

    • Gently wash the wells 2-3 times with pre-warmed Wash Buffer to remove non-adherent cells.

    • After the final wash, add 100 µL of Lysis Buffer to each well.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Measure the fluorescence of the lysate using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

Adhesion_Assay_Workflow Static Cell Adhesion Assay Workflow start Start plate_coating Coat 96-well plate with ICAM-1 start->plate_coating blocking Block with BSA plate_coating->blocking add_compounds Add test compounds to wells blocking->add_compounds cell_labeling Label Jurkat cells with Calcein-AM add_cells Add labeled cells and stimulant (PMA) cell_labeling->add_cells add_compounds->add_cells incubation Incubate at 37°C add_cells->incubation washing Wash to remove non-adherent cells incubation->washing lysis Lyse adherent cells washing->lysis read_fluorescence Read fluorescence lysis->read_fluorescence end End read_fluorescence->end

Caption: Workflow for the static cell adhesion assay.

Secondary/Confirmatory Assay: Flow Cytometry-Based Adhesion Assay

This assay offers a more quantitative analysis of cell adhesion and can be used to confirm hits from the primary screen. It measures the binding of LFA-1 expressing cells to ICAM-1-coated beads.[7][8]

Materials:

  • Cells: Peripheral Blood Mononuclear Cells (PBMCs) or a suitable T-cell line.

  • Beads: 4.5 µm diameter polystyrene or magnetic beads.

  • Ligand: Recombinant Human ICAM-1/CD54 Fc Chimera.

  • Antibodies: Fluorescently conjugated antibodies against cell surface markers (e.g., CD3 for T-cells).

  • Stimulant: PMA or a relevant chemokine.

  • Instrumentation: Flow cytometer.

Protocol:

  • Bead Coating:

    • Covalently couple recombinant ICAM-1 to the beads according to the manufacturer's protocol.

    • Wash the beads to remove unbound ICAM-1.

    • Block any remaining active sites on the beads with a blocking buffer (e.g., 1% BSA in PBS).

    • Resuspend the ICAM-1 coated beads in an appropriate assay buffer.

  • Cell Preparation and Staining:

    • Isolate PBMCs or culture the desired T-cell line.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in assay buffer.

    • If using a mixed population like PBMCs, stain with a fluorescently conjugated antibody (e.g., PE-Cy7 anti-CD3) to identify the cell type of interest.

    • Incubate with the antibody for 20-30 minutes on ice, protected from light.

    • Wash the cells to remove unbound antibody.

  • Adhesion Assay:

    • In a 96-well V-bottom plate, add test compounds to the appropriate wells.

    • Add 50 µL of the cell suspension (50,000 cells) to each well.

    • Add the stimulant (e.g., PMA) to induce LFA-1 activation.

    • Add 50 µL of the ICAM-1 coated bead suspension.

    • Incubate for 20-30 minutes at 37°C with gentle agitation.

    • Fix the cell-bead conjugates with 1% paraformaldehyde (optional).

    • Acquire the samples on a flow cytometer.

  • Flow Cytometry Analysis:

    • Gate on the cell population of interest (e.g., CD3+ T-cells).

    • Cell-bead conjugates will exhibit increased side scatter (SSC) and/or forward scatter (FSC) compared to single cells.

    • Quantify the percentage of cells that have bound to beads in the presence and absence of inhibitors.

Data_Analysis_Logic Data Analysis and Hit Selection Logic raw_data Raw Fluorescence or Flow Cytometry Data normalize Normalize Data (% Inhibition) raw_data->normalize dose_response Generate Dose-Response Curves normalize->dose_response ic50 Calculate IC50 Values dose_response->ic50 hit_selection Hit Selection and Prioritization ic50->hit_selection secondary_assays Secondary Assays (e.g., Specificity, Toxicity) hit_selection->secondary_assays

Caption: Logical flow for data analysis and hit selection.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Assay Performance Metrics

ParameterStatic Adhesion AssayFlow Cytometry Assay
Z'-factor > 0.5> 0.5
Signal-to-Background (S/B) > 5> 3
Coefficient of Variation (%CV) < 15%< 20%
Throughput HighMedium

Table 2: IC50 Values of Reference and Test Compounds

CompoundStatic Adhesion Assay IC50 (µM)Flow Cytometry Assay IC50 (µM)
Lifitegrast (Reference) 0.025 ± 0.0050.030 ± 0.008
BIRT 377 (Reference) 0.150 ± 0.0200.180 ± 0.035
Test Compound A 1.2 ± 0.31.5 ± 0.4
Test Compound B > 50> 50

Troubleshooting

  • High background signal in static adhesion assay:

    • Ensure adequate blocking of the plate.

    • Optimize the washing steps to be gentle but effective.

    • Check for cell death, which can lead to non-specific sticking.

  • Low signal-to-background ratio:

    • Titrate the concentration of ICAM-1 for coating.

    • Optimize the concentration of the stimulant (PMA).

    • Ensure cells are healthy and express sufficient LFA-1.

  • High variability between replicates:

    • Ensure uniform cell suspension and dispensing.

    • Control incubation times and temperatures precisely.

    • Be consistent with washing procedures.

  • Difficulty in distinguishing cell-bead conjugates in flow cytometry:

    • Optimize the bead-to-cell ratio.

    • Adjust FSC and SSC settings on the flow cytometer.

    • Use fluorescently labeled beads for easier discrimination.

Conclusion

The cell-based assays described in this application note provide a robust framework for the identification and characterization of LFA-1 inhibitors. The static adhesion assay is well-suited for high-throughput primary screening, while the flow cytometry-based assay offers a reliable method for hit confirmation and more detailed mechanistic studies. Careful assay design, optimization, and data analysis are crucial for the successful discovery of novel modulators of the LFA-1:ICAM-1 interaction.

References

Birt 377 in Combination with Immunomodulators: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for evaluating the combination of Birt 377, a potent LFA-1 inhibitor, with other immunomodulatory agents. The information is intended to guide researchers in designing and executing studies to explore the synergistic potential of targeting lymphocyte adhesion in conjunction with established and emerging immunotherapies.

Introduction

This compound is an orally bioavailable small molecule that allosterically inhibits the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is critical for T-cell adhesion, migration, and the formation of the immunological synapse, all of which are essential for an effective anti-tumor immune response. By modulating the LFA-1/ICAM-1 axis, this compound presents a promising strategy to alter the tumor microenvironment and enhance the efficacy of other immunotherapies.

Recent preclinical evidence suggests that inhibition of LFA-1 can reduce the accumulation of immunosuppressive regulatory T cells (Tregs) within the tumor, thereby potentially overcoming a key mechanism of immune evasion.[3][4] This provides a strong rationale for combining this compound with immunomodulators such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) and cytokine therapies.

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of LFA-1, binding to the I-domain of the CD11a subunit.[2][5] This prevents the conformational change required for high-affinity binding to ICAM-1, effectively blocking LFA-1-mediated cell adhesion.[2] This disruption of the LFA-1/ICAM-1 interaction has several downstream immunomodulatory effects, including the inhibition of IL-2 production.[1][5]

Birt377_Mechanism_of_Action TCR TCR MHC MHC TCR->MHC Antigen Presentation LFA1 LFA-1 (Inactive) LFA1_Birt LFA-1 (Inhibited) ICAM1 ICAM-1 LFA1->ICAM1 Birt377 This compound Birt377->LFA1 Inhibits Activation

Figure 1: Mechanism of action of this compound.

Rationale for Combination Therapy

The primary rationale for combining this compound with other immunomodulators stems from its potential to favorably alter the tumor microenvironment. A key preclinical finding is the ability of this compound to reduce the number of Treg cells in tumors.[3][4] Tregs are a major barrier to effective anti-tumor immunity, and their depletion is a key goal of many cancer immunotherapies.

By reducing Treg-mediated suppression, this compound may sensitize tumors to the effects of checkpoint inhibitors that rely on a pre-existing or reinvigorated T-cell response. While direct preclinical studies combining this compound with checkpoint inhibitors are not yet widely published, studies with LFA-1 activators have shown synergy with anti-CTLA-4 therapy, highlighting the therapeutic potential of modulating the LFA-1 pathway in combination with immunotherapy.[5]

Combination_Rationale Birt377 This compound Treg Regulatory T-cells (Tregs) Birt377->Treg Reduces Accumulation TumorImmunity Anti-Tumor Immunity Treg->TumorImmunity Suppresses CheckpointInhibitor Checkpoint Inhibitor (e.g., anti-PD-1) CheckpointInhibitor->TumorImmunity Enhances

Figure 2: Rationale for combining this compound with a checkpoint inhibitor.

Preclinical Data Summary

While data on direct combinations of this compound with other immunomodulators is limited, the following tables summarize relevant preclinical findings for this compound as a monotherapy and the effects of modulating the LFA-1 pathway in combination studies.

Table 1: In Vivo Efficacy of this compound Monotherapy in a Subcutaneous Tumor Model

Animal ModelTumor TypeThis compound DoseDosing ScheduleOutcomeReference
LFA-1+/+ MiceSubcutaneous TumorNot specifiedNot specifiedInhibited tumor growth and reduced Treg cell numbers[3][4]

Table 2: In Vivo Efficacy of LFA-1 Activator in Combination with Anti-CTLA-4

Animal ModelTumor TypeLFA-1 ModulatorCombination AgentDosing ScheduleOutcomeReference
MiceMelanoma (B16.BL6)7HP349 (LFA-1 activator)anti-CTLA-4Not specifiedSignificantly improved median and tumor-free survival compared to anti-CTLA-4 alone[5]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in combination with other immunomodulators.

In Vitro Assays

5.1.1. T-Cell Proliferation Assay (CFSE-based)

This assay assesses the ability of this compound to modulate T-cell proliferation in response to stimulation, which is a key function of T-cells in an immune response.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (various concentrations)

  • Other immunomodulators (e.g., anti-PD-1 antibody)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads, phytohemagglutinin (PHA))

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling:

    • Resuspend 1-2 x 10^7 cells/mL in pre-warmed PBS.

    • Add an equal volume of 10 µM CFSE in PBS (final concentration 5 µM) while vortexing.

    • Incubate for 5 minutes at room temperature.

    • Quench the reaction by adding 5-10 volumes of cold complete RPMI-1640 with 10% FBS.

    • Wash the cells twice with complete medium.

  • Cell Culture and Treatment:

    • Plate CFSE-labeled cells at a density of 1 x 10^6 cells/mL in a 96-well plate.

    • Add this compound at desired final concentrations (e.g., 0.1, 1, 10 µM).

    • Add the combination immunomodulator (e.g., anti-PD-1 at 10 µg/mL).

    • Include appropriate controls: unstimulated cells, stimulated cells with vehicle (DMSO), and stimulated cells with each agent alone.

    • Stimulate cells with anti-CD3/CD28 beads or PHA.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with PBS.

    • Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) if desired.

    • Acquire data on a flow cytometer, detecting CFSE in the FITC channel.

    • Analyze the data by gating on the lymphocyte population and observing the progressive halving of CFSE fluorescence in proliferating cells.

5.1.2. Mixed Lymphocyte Reaction (MLR)

The MLR assay evaluates the T-cell response to allogeneic antigens, mimicking the initial stages of an immune response. This assay is useful for assessing the immunomodulatory effects of this compound on T-cell activation and proliferation in a more complex cellular environment.

Materials:

  • PBMCs from two different healthy donors

  • This compound (various concentrations)

  • Other immunomodulators

  • Mitomycin C or irradiation source (for one-way MLR)

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • [3H]-thymidine or CFSE

  • Scintillation counter or flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from two healthy, unrelated donors.

  • Stimulator Cell Inactivation (for one-way MLR):

    • Treat the "stimulator" PBMCs with Mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or irradiate them (e.g., 3000 rads) to prevent their proliferation.

    • Wash the stimulator cells extensively.

  • Co-culture:

    • Plate the "responder" PBMCs (from the second donor) at 1 x 10^5 cells/well in a 96-well plate.

    • Add an equal number of inactivated stimulator cells.

    • Add this compound and/or other immunomodulators at desired concentrations.

    • Include controls: responder cells alone, responder and stimulator cells with vehicle.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

  • Proliferation Assessment:

    • [3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

    • CFSE dilution: If responder cells were pre-labeled with CFSE, harvest the cells and analyze by flow cytometry as described in the T-cell proliferation assay protocol.

In Vivo Combination Study

This protocol outlines a general approach for evaluating the combination of this compound and a checkpoint inhibitor in a syngeneic mouse tumor model.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma)

  • Immuno-competent mice (e.g., C57BL/6)

  • This compound

  • Checkpoint inhibitor antibody (e.g., anti-mouse PD-1)

  • Isotype control antibody

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Calipers

Protocol:

  • Tumor Implantation:

    • Inject tumor cells (e.g., 1 x 10^6 MC38 cells) subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment Groups:

    • Randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle + Isotype control

      • Group 2: this compound + Isotype control

      • Group 3: Vehicle + anti-PD-1 antibody

      • Group 4: this compound + anti-PD-1 antibody

  • Dosing and Administration:

    • This compound: Administer orally (p.o.) once daily at a dose of 3-10 mg/kg.[6]

    • Anti-PD-1 antibody: Administer intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week.

    • Begin treatment when tumors are established.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • Continue the experiment until tumors in the control group reach a predetermined endpoint or for a set duration.

    • At the end of the study, euthanize the mice and harvest tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

InVivo_Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth (50-100 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (this compound +/- anti-PD-1) Randomization->Treatment Monitoring Tumor Measurement & Health Monitoring Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor & Spleen Analysis Endpoint->Analysis

Figure 3: General workflow for an in vivo combination study.

Conclusion

The inhibition of the LFA-1/ICAM-1 interaction with this compound presents a novel and rational approach to enhance the efficacy of existing immunotherapies. By reducing the presence of immunosuppressive Treg cells in the tumor microenvironment, this compound has the potential to overcome resistance to checkpoint blockade and improve patient outcomes. The protocols outlined in these application notes provide a starting point for the preclinical investigation of this compound in combination with other immunomodulators, with the ultimate goal of translating these findings into effective clinical strategies.

References

Troubleshooting & Optimization

Overcoming poor oral bioavailability of Birt 377 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LFA-1 antagonist, Birt 377, in vivo. The information provided is intended to help overcome challenges related to its oral administration and ensure consistent and effective experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiment with orally administered this compound is showing variable or lower-than-expected efficacy. Is this due to poor oral bioavailability?

While this compound is generally described as orally bioavailable, variability in in vivo efficacy can arise from several factors related to its formulation and administration.[1][2][3] Inconsistent results are not always indicative of inherently poor bioavailability but may point to challenges in achieving adequate dissolution and absorption. Factors such as the choice of vehicle, particle size of the compound, and the physiological state of the animal can significantly influence the plasma concentration of this compound and, consequently, its therapeutic effect.

Q2: What is the recommended vehicle for oral administration of this compound in animal studies?

The scientific literature does not specify a single, universally optimal vehicle for the oral administration of this compound. However, given its solubility profile—soluble in DMSO and ethanol—a common approach for preclinical in vivo studies involves initially dissolving the compound in a small amount of an organic solvent like DMSO and then diluting it with an aqueous vehicle, such as saline, PBS, or a solution containing excipients like polyethylene (B3416737) glycol (PEG) or carboxymethyl cellulose (B213188) (CMC), to a final, well-tolerated concentration.[3] It is crucial to ensure the final concentration of the organic solvent is low enough to be non-toxic to the animals.

Q3: How can I improve the consistency of my in vivo results with this compound?

To enhance the consistency of your in vivo experiments, consider the following:

  • Standardize Formulation Preparation: Prepare the formulation fresh for each experiment using a consistent, well-documented protocol. Ensure this compound is fully dissolved before administration.

  • Control for Animal-Related Variables: Factors such as the fasting state, diet, and gut microbiome of the animals can influence drug absorption. Standardizing these conditions across your experimental groups can reduce variability.

  • Dose Volume and Administration Technique: Use a consistent and appropriate dose volume for the animal model and ensure accurate oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach.

  • Particle Size Consideration: If you are preparing a suspension, controlling the particle size of this compound can improve dissolution and absorption. Micronization or nanonization techniques can be beneficial for poorly soluble compounds.

Q4: Are there advanced formulation strategies that can be used for this compound if I suspect absorption is a limiting factor?

Yes, if you suspect that suboptimal absorption is affecting your results, you can explore various formulation strategies commonly used to enhance the oral bioavailability of poorly water-soluble compounds. These include:

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the dissolution and absorption of lipophilic drugs.

  • Amorphous Solid Dispersions: By dispersing this compound in a polymeric carrier in its amorphous state, you can increase its aqueous solubility and dissolution rate compared to the crystalline form.

  • Lipid-Based Formulations: Formulating this compound in lipids can enhance its absorption via the lymphatic pathway.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in plasma concentrations of this compound between animals. Inconsistent formulation preparation or administration.1. Prepare a fresh, homogenous formulation for each experiment. 2. Ensure accurate and consistent oral gavage technique. 3. Standardize the fasting state of the animals before dosing.
Lower than expected in vivo efficacy despite using a published dose. Suboptimal dissolution of this compound in the gastrointestinal tract.1. Evaluate the solubility of your this compound batch in the chosen vehicle. 2. Consider using a vehicle with better solubilizing properties (e.g., addition of co-solvents or surfactants). 3. If preparing a suspension, assess the impact of particle size reduction.
Precipitation of this compound in the dosing vehicle upon standing. Poor stability of the formulation.1. Prepare the formulation immediately before administration. 2. If using a co-solvent system, ensure the final concentration of the aqueous component does not cause precipitation. 3. Consider using a suspending agent (e.g., CMC) to maintain a homogenous suspension.
Inconsistent food and water intake in treated animals. Potential tolerability issues with the dosing vehicle.1. Evaluate the concentration of organic solvents (e.g., DMSO, ethanol) in the final formulation and ensure it is within acceptable limits for the animal model. 2. Consider alternative, better-tolerated vehicles.

Experimental Protocols

Protocol 1: Basic Formulation of this compound for Oral Gavage in Mice

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.

    • Add a minimal volume of DMSO to dissolve the this compound completely. For example, for a 10 mg/kg dose in a 20g mouse with a dosing volume of 10 mL/kg, you would need 0.2 mg of this compound. This could be dissolved in 10 µL of DMSO.

    • Vortex thoroughly until the solution is clear. Gentle warming or brief sonication may be used to aid dissolution.

    • In a separate tube, prepare the final vehicle by mixing PEG 400 and sterile saline. A common ratio is 10% PEG 400 in saline.

    • Add the this compound/DMSO solution dropwise to the PEG 400/saline vehicle while vortexing to ensure rapid and complete mixing and to prevent precipitation.

    • The final concentration of DMSO should be kept low (e.g., <5% of the total volume) to avoid toxicity.

    • Administer the formulation to the mice via oral gavage at the desired dose volume.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight442.13 g/mol [3]
FormulaC18H15BrCl2N2O2[3]
SolubilitySoluble to 100 mM in DMSO and to 20 mM in ethanol[3]

Table 2: Example In Vivo Dosing Regimen for this compound

Animal ModelDoseRoute of AdministrationFrequencyEfficacy EndpointReference
hPBMC-injected mice3-10 mg/kgOral (po)Once daily for 14 daysInhibition of human IgG production[1]

Visualizations

LFA1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) TCell T-Cell LFA1 LFA-1 Adhesion Cell Adhesion & Immune Synapse Formation LFA1->Adhesion Binds APC APC ICAM1 ICAM-1 ICAM1->Adhesion Birt377 This compound Birt377->LFA1 Allosterically Inhibits Downstream Downstream Signaling (e.g., IL-2 Production) Adhesion->Downstream

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Inconsistent In Vivo Efficacy Observed CheckFormulation Review Formulation Protocol Start->CheckFormulation CheckAdmin Evaluate Administration Technique Start->CheckAdmin CheckAnimal Assess Animal Variables Start->CheckAnimal OptimizeFormulation Optimize Formulation CheckFormulation->OptimizeFormulation StandardizeProtocol Standardize Protocol CheckAdmin->StandardizeProtocol CheckAnimal->StandardizeProtocol OptimizeFormulation->StandardizeProtocol AdvancedFormulation Consider Advanced Formulation Strategies StandardizeProtocol->AdvancedFormulation If issues persist

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Optimizing Birt 377 Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of the LFA-1 antagonist, Birt 377, to minimize toxicity in preclinical experiments. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs).

General this compound Information

This compound is a potent, orally bioavailable small molecule antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2][3][4] It functions as a negative allosteric modulator by binding to the I-domain of LFA-1, thereby preventing its interaction with Intercellular Adhesion Molecule-1 (ICAM-1).[1][4] This inhibition of the LFA-1/ICAM-1 interaction disrupts T-cell activation and migration, making this compound a candidate for the study of inflammatory and immune disorders.[3][5]

While specific dose-limiting toxicities for this compound are not extensively documented in publicly available literature, it has been shown to not be acutely toxic to SKW3 leukemia cells in vitro.[6] As with any immunomodulatory agent, a thorough assessment of its toxicological profile is crucial for the correct interpretation of experimental results. The following sections provide guidance on how to approach this assessment.

FAQs: this compound Dosage and Toxicity

Q1: What is the mechanism of action of this compound?

A1: this compound is an allosteric inhibitor of LFA-1. It binds to a site on the αL subunit of LFA-1, preventing the conformational change required for its high-affinity binding to ICAM-1.[1][4] This disruption of the LFA-1/ICAM-1 interaction is central to its immunomodulatory effects.

Q2: What is a typical starting dose for in vivo studies with this compound?

A2: Preclinical studies in mouse models have used oral doses of this compound in the range of 3-10 mg/kg, administered once daily.[3][7] However, the optimal dose will depend on the specific animal model, the disease being studied, and the formulation used. It is essential to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.

Q3: What are the known pharmacokinetic properties of this compound?

A3: A study in rats and rabbits indicated that this compound follows a two-compartment pharmacokinetic model.[8] A significant portion of the drug was found to be associated with plasma lipoproteins.[8] This binding to lipoproteins may influence its distribution and overall pharmacological effects.

Q4: Are there any known toxicities associated with this compound?

A4: While specific, comprehensive toxicology data for this compound is limited in public literature, one study noted it was not acutely toxic to SKW3 cells.[6] For other LFA-1 inhibitors, such as lifitegrast, observed adverse effects in preclinical and clinical studies have included ocular irritation and dysgeusia (altered taste).[9][10][11] As this compound is an immunomodulator, it is crucial to monitor for signs of immunosuppression or off-target effects in your studies.

Troubleshooting Guides

In Vitro Cytotoxicity Assays
IssuePotential Cause(s)Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, Pipetting errors, Edge effects on the plateEnsure a homogenous cell suspension before seeding. Use a multichannel pipette carefully and consistently. Avoid using the outer wells of the plate, or fill them with sterile media/PBS.
Low signal or no dose-response in viability assays (e.g., MTT, MTS) Insufficient cell number, Inappropriate incubation time, this compound precipitation, Assay interferenceOptimize cell seeding density. Perform a time-course experiment to determine the optimal endpoint. Check the solubility of this compound in your culture media and consider using a solubilizing agent if necessary. Run a compound-only control to check for colorimetric interference.
High background in cytotoxicity assays (e.g., LDH release) Cell lysis due to improper handling, Serum interference in the assay, ContaminationHandle cells gently to avoid mechanical lysis. Use a serum-free medium for the LDH assay if recommended by the manufacturer. Regularly test for mycoplasma and other contaminants.
In Vivo Toxicity Studies
IssuePotential Cause(s)Troubleshooting Steps
Unexpected animal deaths at presumed non-toxic doses Formulation issues leading to acute toxicity, Off-target toxicity, Animal model-specific sensitivity, Dosing errorVerify the stability and homogeneity of your this compound formulation. Conduct a thorough literature review for known off-target effects of LFA-1 inhibitors. Perform a dose-escalation study in a small cohort to determine the maximum tolerated dose (MTD). Double-check all dose calculations and administration procedures.
High inter-animal variability in response and/or toxicity Inconsistent oral gavage technique, Differences in food consumption (for oral dosing), Genetic drift in animal colonyEnsure all personnel are proficient in the dosing technique. Standardize the fasting/feeding schedule for all animals. Use animals from a reputable supplier and within a narrow age and weight range.
No clear dose-response relationship for toxicity The tested dose range is too narrow or not in the toxic range, Saturation of absorption or metabolism, Rapid clearance of the compoundBroaden the dose range in your next study. Conduct pharmacokinetic studies to understand the exposure levels at different doses. Analyze plasma samples to correlate exposure with toxicity.

Experimental Protocols

In Vitro Cytotoxicity Assessment of this compound

Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., activated primary T-cells or a lymphocyte cell line).

Methodology: Lactate Dehydrogenase (LDH) Release Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere/stabilize overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a wide range to capture a potential dose-response curve (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO at the highest concentration used for this compound) and a positive control for maximal lysis (e.g., Triton X-100).

  • Incubation: Replace the culture medium with the medium containing the different concentrations of this compound or controls and incubate for a relevant time period (e.g., 24, 48, or 72 hours).

  • LDH Assay: After incubation, carefully collect the supernatant from each well. Perform the LDH assay according to the manufacturer's instructions. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive control. Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 (half-maximal effective concentration) for cytotoxicity.

In Vivo Acute Toxicity Study of this compound in Rodents

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity of this compound.

Methodology: Up-and-Down Procedure (or similar dose-finding design)

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females.

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose.

  • Dosing: Administer a single dose of this compound to a small number of animals (e.g., n=1-3 per group) via the intended clinical route (e.g., oral gavage).

  • Observation: Observe the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. Record any changes in behavior, appearance, and body weight.

  • Dose Adjustment: Based on the outcome (survival or death/severe toxicity), the dose for the next group of animals is adjusted up or down by a fixed factor.

  • Endpoint: The study is complete when the MTD is determined, or the highest feasible dose shows no toxicity.

  • Necropsy and Histopathology: At the end of the observation period, perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination to identify any treatment-related changes.

Visualizations

Caption: LFA-1 signaling pathway and the inhibitory action of this compound.

Toxicity_Assessment_Workflow cluster_In_Vitro In Vitro Assessment cluster_In_Vivo In Vivo Assessment in_vitro_start Select Relevant Cell Lines cytotoxicity_assay Cytotoxicity Assays (e.g., LDH, MTT) in_vitro_start->cytotoxicity_assay functional_assay Functional Assays (e.g., T-cell proliferation) in_vitro_start->functional_assay in_vitro_data Determine EC50 for Efficacy and CC50 for Cytotoxicity cytotoxicity_assay->in_vitro_data functional_assay->in_vitro_data in_vivo_start Select Animal Model in_vitro_data->in_vivo_start Inform In Vivo Starting Dose acute_toxicity Acute Toxicity Study (Dose Escalation) in_vivo_start->acute_toxicity repeated_dose Repeated-Dose Toxicity Study acute_toxicity->repeated_dose Inform Dose Selection in_vivo_data Determine MTD and NOAEL repeated_dose->in_vivo_data

References

How to confirm Birt 377 activity in a new experimental setup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in confirming the activity of Birt 377 in a new experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule that functions as a negative allosteric modulator of Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] Its primary mechanism of action is to inhibit the interaction between LFA-1 and its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] this compound binds to the I-domain of the CD11a chain of LFA-1, preventing the conformational change required for ICAM-1 binding.[1][2] This disruption of the LFA-1/ICAM-1 interaction ultimately inhibits lymphocyte adhesion and subsequent inflammatory and immune responses.[2][3]

Q2: What are the key biological consequences of this compound activity that I can measure?

A2: The primary consequence of this compound activity is the inhibition of LFA-1-mediated cell adhesion.[2][4] This leads to several measurable downstream effects, including:

  • Inhibition of lymphocyte aggregation.

  • Reduced T-cell mediated cytotoxicity.

  • Decreased production of cytokines, such as Interleukin-2 (IL-2).[1][3]

  • Inhibition of transendothelial migration of leukocytes.[4]

Q3: I am not seeing any effect of this compound in my cell-based assay. What are the common reasons for this?

A3: Several factors could contribute to a lack of observed activity. Please consider the following troubleshooting steps:

  • Cell Line Selection: Ensure your chosen cell line expresses LFA-1 (also known as CD11a/CD18). Not all cell lines express this integrin. You can verify LFA-1 expression using flow cytometry or western blotting.

  • Compound Solubility and Stability: this compound is soluble in DMSO and ethanol.[1] Ensure it is fully dissolved before adding to your culture media. Prepare fresh dilutions from a stock solution for each experiment, as repeated freeze-thaw cycles can degrade the compound. Stock solutions are typically stable for up to 6 months at -80°C.[3]

  • Assay Conditions: The IC50 of this compound can vary depending on the cell type and assay conditions.[3] Ensure that the concentration range you are testing is appropriate. Refer to the quantitative data table below for typical effective concentrations. Also, confirm that the incubation time is sufficient for the compound to exert its effect.

  • Stimulation Conditions: Many functional assays require cell stimulation to induce LFA-1 activation and binding to ICAM-1. Ensure your stimulation (e.g., with phorbol (B1677699) esters like PMA, or superantigens like SEB) is working as expected by including appropriate positive and negative controls.

Troubleshooting Guides

Guide 1: Confirming this compound Activity in a Cell Adhesion Assay

This guide outlines the experimental procedure to confirm this compound's inhibitory effect on LFA-1/ICAM-1 mediated cell adhesion.

Experimental Protocol: Cell Adhesion Assay

  • Plate Coating:

    • Coat a 96-well plate with recombinant human ICAM-1 (typically 1-5 µg/mL in PBS) overnight at 4°C.

    • Wash the plate three times with PBS to remove unbound ICAM-1.

    • Block non-specific binding sites by incubating with 1% BSA in PBS for 1 hour at 37°C.

    • Wash the plate three times with PBS.

  • Cell Preparation:

    • Use a lymphocyte cell line known to express LFA-1 (e.g., Jurkat, SKW3).

    • Label the cells with a fluorescent dye such as Calcein-AM for easy quantification.

    • Resuspend the cells in assay buffer (e.g., RPMI + 0.5% BSA).

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the assay buffer. A common starting range is 0.01 nM to 10 µM.

    • Pre-incubate the labeled cells with the different concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

  • Adhesion and Quantification:

    • Add the pre-treated cells to the ICAM-1 coated plate.

    • Induce cell adhesion by adding a stimulant like PMA (e.g., 50 ng/mL), if necessary for the cell type.

    • Incubate for 30-60 minutes at 37°C.

    • Gently wash the plate to remove non-adherent cells.

    • Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each concentration relative to the vehicle control.

    • Plot the percentage of adhesion against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Expected Quantitative Data

Assay TypeCell LineParameterTypical ValueReference
Cell AdhesionHSB-2 and H1-HeLaIC5026 nM[3]
Cell AggregationJYIC500.24 µM[3]
IL-2 ProductionHuman PBMCsIC50~1 µM (SEB-induced)[4]

Troubleshooting Common Issues

IssuePossible CauseRecommendation
High background adhesionIncomplete blocking or overly aggressive washing.Optimize blocking conditions (e.g., increase BSA concentration or incubation time). Adjust washing technique to be gentler.
No inhibition observedInactive compound, low LFA-1 expression, or insufficient stimulation.Verify compound integrity. Check LFA-1 expression on cells. Confirm stimulant activity with a positive control inhibitor (e.g., anti-LFA-1 antibody).
High variability between replicatesInconsistent cell numbers or washing.Ensure accurate cell counting and plating. Standardize the washing procedure.

Signaling Pathway and Experimental Workflow Diagrams

Birt377_Mechanism_of_Action cluster_leukocyte Leukocyte cluster_endothelial Endothelial Cell LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active No_Adhesion No Adhesion LFA1_inactive->No_Adhesion Binding Blocked ICAM1 ICAM-1 LFA1_active->ICAM1 Binding Birt377 This compound Birt377->LFA1_inactive Binds to I-domain Activation Cellular Activation (e.g., Chemokines) Activation->LFA1_inactive Conformational Change Adhesion Cell Adhesion & Downstream Signaling (e.g., IL-2 Production) ICAM1->Adhesion

Caption: Mechanism of action of this compound.

Cell_Adhesion_Assay_Workflow start Start plate_coating Coat 96-well plate with ICAM-1 start->plate_coating blocking Block with BSA plate_coating->blocking cell_prep Prepare and label LFA-1 expressing cells blocking->cell_prep treatment Pre-incubate cells with This compound or vehicle cell_prep->treatment adhesion Add cells to plate and stimulate adhesion treatment->adhesion washing Wash to remove non-adherent cells adhesion->washing quantification Quantify adherent cells (Fluorescence) washing->quantification analysis Data Analysis (IC50 determination) quantification->analysis end End analysis->end

Caption: Workflow for a cell adhesion assay.

References

Technical Support Center: Birtamimab (Formerly Birt 377) - Investigating Long-Term Efficacy and Potential for Incomplete Response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information and guidance on investigating the long-term efficacy of Birtamimab and understanding the potential for incomplete or variable responses in preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Birtamimab?

Birtamimab is a humanized monoclonal antibody designed to target circulating and deposited amyloid fibrils in patients with AL amyloidosis. It binds to an epitope on the amyloid fibril, leading to the clearance of amyloid deposits through phagocytosis. This mechanism aims to reduce the organ damage and dysfunction caused by amyloid accumulation.

Q2: Has resistance to Birtamimab been observed in long-term studies?

The term "resistance" in the context of Birtamimab may not be directly analogous to resistance seen with antimicrobial or cytotoxic agents. Instead, a more accurate description of the clinical observation is a "lack of response" or "incomplete response" in some patients. Data from the Phase 3 VITAL study, which was terminated early, did not meet its primary endpoint in the overall population. However, a post-hoc analysis of a subset of patients (Mayo Stage IV) did show a significant survival benefit, suggesting a variable response among the patient population. The ongoing AFFIRM-AL study is designed to confirm these findings in this specific patient group. As of now, specific mechanisms of acquired resistance have not been documented in published long-term studies.

Q3: What are the potential reasons for a variable or incomplete response to Birtamimab?

Several factors could contribute to a variable response to Birtamimab, including:

  • Disease Severity and Organ Damage: Patients with advanced, irreversible organ damage may not show significant clinical improvement even with amyloid clearance.

  • Amyloid Fibril Heterogeneity: There may be structural variations in amyloid fibrils between patients that could affect Birtamimab's binding affinity and efficacy.

  • Immune System Engagement: The efficiency of the phagocytic clearance of antibody-opsonized amyloid may vary among individuals.

  • Co-morbidities: Other underlying health conditions could impact the patient's overall response to treatment.

Troubleshooting Guides for Preclinical and Clinical Research

This section provides guidance for researchers investigating instances of incomplete response to Birtamimab in experimental settings.

Issue: Lack of significant amyloid clearance in an in vitro or in vivo model.

Potential Cause Troubleshooting Steps
Suboptimal antibody concentration Titrate Birtamimab to determine the optimal concentration for amyloid clearance in your specific model system.
Poor immune cell engagement Ensure the presence of functional phagocytic cells (e.g., macrophages, microglia) in your assay. Consider co-culture experiments to assess phagocytosis.
Amyloid fibril characteristics Characterize the morphology and composition of the amyloid fibrils being used. Consider testing Birtamimab against amyloid derived from different sources.
Assay sensitivity Utilize highly sensitive and quantitative methods for detecting changes in amyloid load, such as ELISA, Western blot, or advanced imaging techniques.

Issue: High variability in response across a cohort in a preclinical study.

Potential Cause Troubleshooting Steps
Heterogeneity in the animal model Ensure the animal model has a consistent and reproducible phenotype. Characterize the baseline amyloid burden and organ pathology for each animal before initiating treatment.
Inconsistent drug administration Standardize the route, dose, and frequency of Birtamimab administration. Monitor pharmacokinetic parameters to ensure consistent exposure.
Differences in immune response Assess the immune status of the animals, including the number and activation state of phagocytic cells.

Experimental Protocols

Protocol 1: Assessing Birtamimab-Mediated Phagocytosis of Amyloid Fibrils in Vitro

This protocol outlines a method to quantify the phagocytosis of Birtamimab-opsonized amyloid fibrils by macrophages.

  • Prepare Amyloid Fibrils: Isolate amyloid fibrils from a relevant source or use synthetic amyloid-beta peptides. Label the fibrils with a fluorescent dye (e.g., FITC).

  • Opsonization: Incubate the fluorescently labeled amyloid fibrils with varying concentrations of Birtamimab or an isotype control antibody for 1 hour at 37°C.

  • Cell Culture: Plate primary macrophages or a macrophage-like cell line (e.g., J774A.1) in a 96-well plate and allow them to adhere.

  • Phagocytosis Assay: Add the opsonized amyloid fibrils to the macrophage culture and incubate for 2-4 hours at 37°C.

  • Quantification:

    • Wash the cells thoroughly to remove non-internalized fibrils.

    • Lyse the cells and measure the fluorescence intensity using a plate reader.

    • Alternatively, visualize and quantify intracellular fluorescence using flow cytometry or fluorescence microscopy.

Visualizations

Birtamimab Mechanism of Action cluster_blood Bloodstream cluster_tissue Tissue Birtamimab Birtamimab Amyloid Circulating Amyloid Aggregates Birtamimab->Amyloid Binds to DepositedAmyloid Deposited Amyloid Fibrils Birtamimab->DepositedAmyloid Binds to Amyloid->DepositedAmyloid Deposits in Macrophage Macrophage DepositedAmyloid->Macrophage Opsonized Fibril Recognized by Phagocytosis Phagocytosis & Clearance Macrophage->Phagocytosis Phagocytosis->DepositedAmyloid Reduces Burden

Caption: Birtamimab binds to amyloid, opsonizing it for macrophage clearance.

Troubleshooting Workflow for Incomplete Response Start Incomplete Response Observed CheckDose Verify Birtamimab Dose & PK Start->CheckDose AssessFibrils Characterize Amyloid Fibril Structure CheckDose->AssessFibrils Dose OK OptimizeDose Optimize Dosing Regimen CheckDose->OptimizeDose Dose Suboptimal EvaluateImmune Assess Phagocytic Cell Function AssessFibrils->EvaluateImmune No Structural Differences Stratify Stratify by Fibril Subtype AssessFibrils->Stratify Structural Differences Found EnhanceUptake Investigate Immune Enhancement Strategies EvaluateImmune->EnhanceUptake Functional Deficit Found Resolution Identify Potential Mechanism EvaluateImmune->Resolution No Functional Deficit OptimizeDose->Resolution Stratify->Resolution EnhanceUptake->Resolution

Caption: A logical workflow for investigating incomplete responses to Birtamimab.

Impact of Birt 377 on non-lymphoid cells expressing LFA-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Birt 377. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on its impact on non-lymphoid cells expressing LFA-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, orally bioavailable small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1).[1][2] It functions as a non-competitive, allosteric modulator that binds to the I-domain of the CD11a subunit of LFA-1.[3] This binding stabilizes the inactive, bent conformation of LFA-1, preventing it from binding to its ligands, primarily the Intercellular Adhesion Molecule-1 (ICAM-1).[2][4][5] By inhibiting the LFA-1/ICAM-1 interaction, this compound effectively blocks crucial cell adhesion and migration processes.[4][6]

Q2: Is the effect of this compound specific to LFA-1?

Yes, this compound has been shown to be selective for LFA-1. For instance, it inhibits the LFA-1-mediated binding of cells to ICAM-1 but does not affect the VLA-4-mediated binding of cells to fibronectin.[6] This specificity makes it a valuable tool for isolating and studying LFA-1 dependent cellular functions.

Q3: LFA-1 is primarily expressed on leukocytes. How can this compound impact non-lymphoid cells?

While LFA-1 is predominantly expressed on lymphoid and other immune cells, its impact on non-lymphoid cells is typically observed in co-culture systems where LFA-1-positive cells are present. The effect of this compound on non-lymphoid cells is often indirect. By inhibiting the adhesion and interaction of LFA-1-expressing cells (e.g., lymphocytes, mast cells) with non-lymphoid cells, this compound can modulate the behavior of the non-lymphoid cells. For example, in a co-culture of HT-29 (non-lymphoid colon cancer cells) and LAD2 (mast cells), this compound inhibited the migration and the expression of epithelial-mesenchymal transition (EMT) markers in the HT-29 cells by disrupting the interaction with the mast cells.[1]

Q4: What are the recommended working concentrations and storage conditions for this compound?

The effective concentration of this compound can vary depending on the cell type and experimental setup. In vitro studies have used concentrations around 20 μM to inhibit cell migration and protein expression.[1] For cell binding assays, the IC50 has been reported to be in the range of 2.6 ± 0.5 μM.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment. This compound is soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 20 mM).[3] For long-term storage, it is recommended to store the stock solution at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Troubleshooting Guides

Issue 1: No observable effect of this compound on my non-lymphoid cells in a co-culture experiment.
Possible Cause Troubleshooting Step
LFA-1 is not expressed on the lymphoid/immune cells. Confirm LFA-1 expression on the lymphoid/immune cell population using flow cytometry or western blotting.
The non-lymphoid cell behavior is not dependent on interaction with LFA-1-positive cells. Design control experiments to confirm that the observed phenotype in your non-lymphoid cells is indeed mediated by their interaction with the LFA-1-positive cells. This could involve physically separating the cell types using a transwell system.
Suboptimal concentration of this compound. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific co-culture system.
Incorrect experimental timeline. The effects of inhibiting cell-cell interactions may take time to manifest. Optimize the incubation time with this compound.
Degradation of this compound. Ensure proper storage of the this compound stock solution as per the manufacturer's instructions. Prepare fresh dilutions for each experiment.
Issue 2: High background or non-specific effects observed in cell adhesion assays.
Possible Cause Troubleshooting Step
Non-specific cell binding. Ensure plates are properly coated with ICAM-1 and blocked to prevent non-specific cell adhesion. Use appropriate blocking agents like BSA.
Cell clumping. Ensure a single-cell suspension before starting the assay. Cell clumping can lead to inconsistent results.
This compound cytotoxicity at high concentrations. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the concentrations of this compound used are not toxic to the cells.[6]
LFA-1 independent adhesion. Include a control where cell adhesion is mediated by a different integrin (e.g., VLA-4 and fibronectin) to confirm the specificity of this compound's effect.[6]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Assay Cell Line(s) Parameter Measured This compound Concentration Result Reference
Cell AggregationJY cellsInhibition of aggregation-IC50 = 0.24 ± 0.13 μM[6]
Cell AdhesionSKW3 cells to immobilized ICAM-1Inhibition of binding-IC50 = 2.6 ± 0.5 μM[6]
IL-2 ProductionHuman PBMCs stimulated by SEBInhibition of IL-2 production-IC50 = 0.85 ± 0.03 μM[6]
Cell MigrationHT-29 cells co-cultured with LAD2 cellsInhibition of HT-29 cell migration20 μM (24h)Significant inhibition[1]
Protein ExpressionHT-29 cells co-cultured with LAD2 cellsInhibition of ZEB2 and Vimentin expression20 μM (6h)Significant inhibition[1]

Experimental Protocols

Protocol 1: Cell Adhesion Assay

This protocol is adapted from studies investigating the inhibitory effect of this compound on LFA-1-mediated cell adhesion.[6]

Materials:

  • 96-well plates

  • Recombinant human ICAM-1

  • Bovine Serum Albumin (BSA)

  • LFA-1 expressing cells (e.g., SKW3)

  • This compound

  • Calcein-AM (or other fluorescent cell viability dye)

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat 96-well plates with recombinant human ICAM-1 overnight at 4°C.

  • Blocking: Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Preparation: Label the LFA-1 expressing cells with Calcein-AM according to the manufacturer's protocol. Resuspend the cells in assay buffer.

  • This compound Treatment: Pre-incubate the labeled cells with varying concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Adhesion: Add the pre-treated cells to the ICAM-1 coated wells and allow them to adhere for 30-60 minutes at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of cell adhesion relative to the vehicle control and determine the IC50 value for this compound.

Protocol 2: Co-culture Migration Assay (Transwell)

This protocol is a general guideline for assessing the impact of this compound on the migration of non-lymphoid cells in the presence of LFA-1 expressing cells.

Materials:

  • Transwell inserts (e.g., 8 µm pore size)

  • Non-lymphoid cells (e.g., HT-29)

  • LFA-1 expressing cells (e.g., LAD2)

  • This compound

  • Cell culture medium with and without serum

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • Cell Seeding (Lower Chamber): Seed the LFA-1 expressing cells in the lower chamber of the transwell plate in serum-containing medium.

  • Cell Seeding (Upper Chamber): Seed the non-lymphoid cells in the upper chamber (transwell insert) in serum-free medium.

  • This compound Treatment: Add this compound or vehicle control to both the upper and lower chambers at the desired concentration.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell migration.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently scrape the non-migrated cells from the top of the membrane with a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

  • Imaging and Quantification: Wash the inserts, allow them to dry, and then image the stained cells. Quantify the migrated cells by counting them in several random fields or by eluting the stain and measuring the absorbance.

Visualizations

Birt377_Mechanism_of_Action cluster_LFA1 LFA-1 (on Leukocyte) cluster_ICAM1 ICAM-1 (on Non-Lymphoid Cell) Inactive_LFA1 Inactive LFA-1 (Bent Conformation) Active_LFA1 Active LFA-1 (Extended Conformation) Inactive_LFA1->Active_LFA1 No_Adhesion Inhibition of Adhesion & Migration Inactive_LFA1->No_Adhesion ICAM1 ICAM-1 Active_LFA1->ICAM1 Binding Adhesion Cell Adhesion & Migration ICAM1->Adhesion Birt377 This compound Birt377->Inactive_LFA1 Binds & Stabilizes Inside_Out_Signal Inside-Out Signaling (e.g., Chemokines) Inside_Out_Signal->Inactive_LFA1 Activation

Caption: Mechanism of this compound action on LFA-1.

CoCulture_Migration_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation Incubation & Migration cluster_analysis Analysis Start Seed LFA-1+ cells (Lower Chamber) Seed_NL Seed Non-Lymphoid cells (Upper Chamber) Start->Seed_NL Add_Birt377 Add this compound or Vehicle Seed_NL->Add_Birt377 Incubate Incubate for 24-48h Add_Birt377->Incubate Remove_NonMigrated Remove Non-Migrated Cells Incubate->Remove_NonMigrated Fix_Stain Fix & Stain Migrated Cells Remove_NonMigrated->Fix_Stain Quantify Image & Quantify Migration Fix_Stain->Quantify

Caption: Workflow for a co-culture migration assay.

References

Validation & Comparative

A Head-to-Head Battle for Immune Modulation: Birt 377 vs. Anti-LFA-1 Antibody In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

In the landscape of therapeutic strategies targeting immune-mediated diseases, the inhibition of the Leukocyte Function-Associated Antigen-1 (LFA-1) has emerged as a promising approach. LFA-1, an integrin receptor expressed on all leukocytes, plays a pivotal role in cell adhesion, migration, and the formation of the immunological synapse. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) is a critical step in T-cell activation and inflammatory responses. This guide provides a detailed comparison of the in vivo efficacy of two distinct modalities targeting LFA-1: Birt 377, a small molecule allosteric inhibitor, and anti-LFA-1 monoclonal antibodies.

Mechanism of Action: A Tale of Two Inhibitors

This compound is an orally bioavailable, small molecule that acts as a non-competitive antagonist of LFA-1.[1] It binds to an allosteric site on the CD11a subunit of LFA-1, distinct from the ICAM-1 binding site.[2] This binding event locks LFA-1 in an inactive conformation, preventing the conformational changes necessary for high-affinity binding to ICAM-1.[3]

In contrast, anti-LFA-1 antibodies are biological macromolecules that directly target the LFA-1 receptor. These antibodies, often monoclonal, typically function by sterically hindering the interaction between LFA-1 and ICAM-1, thereby blocking the subsequent signaling cascade. The specific epitope recognized by the antibody determines its precise inhibitory or even signaling properties.[4]

LFA1_Signaling_Pathway Mechanisms of LFA-1 Inhibition cluster_TCell T-Cell TCR TCR InsideOut_Signaling Inside-Out Signaling TCR->InsideOut_Signaling Antigen Recognition MHC pMHC LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active ICAM1 ICAM-1 LFA1_active->ICAM1 Adhesion & Co-stimulation InsideOut_Signaling->LFA1_inactive Conformational Change Birt377 This compound Birt377->LFA1_inactive Allosteric Inhibition (Stabilizes Inactive State) Anti_LFA1_Ab Anti-LFA-1 Antibody Anti_LFA1_Ab->LFA1_active Direct Blockade

Figure 1: LFA-1 signaling and points of inhibition by this compound and anti-LFA-1 antibodies.

In Vivo Efficacy: A Comparative Analysis

Direct head-to-head comparative studies of this compound and anti-LFA-1 antibodies are limited. However, available data allows for an assessment of their relative efficacy in preclinical models. A key study demonstrated that orally administered this compound showed a comparable effect to anti-LFA-1 antibodies in a human peripheral blood mononuclear cell (hPBMC) engrafted SCID mouse model.[5] In this model, both agents were effective at inhibiting the production of human IgG.

Further studies have independently demonstrated the in vivo efficacy of both agents in various disease models, particularly in inflammatory and neuropathic pain contexts.

Table 1: Summary of In Vivo Efficacy Data

Animal ModelTreatmentDoseRoute of AdministrationKey Efficacy EndpointResultReference(s)
hPBMC-engrafted SCID MouseThis compound3-10 mg/kg, once daily for 14 daysOral (p.o.)Inhibition of human IgG productionComparable to anti-LFA-1 antibody[5]
hPBMC-engrafted SCID MouseAnti-LFA-1 AntibodyNot specifiedNot specifiedInhibition of human IgG productionComparable to this compound[5]
Mouse Model of Neuropathic Pain (Chronic Constriction Injury)This compound221.56 µg in 50 µL (approx. 8.8 mg/kg)Intravenous (i.v.)Reversal of mechanical allodyniaSignificant reversal of pain behavior[3]
Mouse Model of Neuropathic Pain (Chronic Constriction Injury)This compoundNot specifiedIntravenous (i.v.)Reduction of pro-inflammatory cytokines (IL-1β, TNF)Significant reduction in cytokine levels[6]
Mouse Model of Alzheimer's DiseaseAnti-LFA-1 Antibody (Clone: M17/4)Not specifiedNot specifiedReduction of neutrophil extravasation into the brainEffective in reducing neutrophil infiltration[7]

Detailed Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility of in vivo studies. Below are representative protocols for the administration of this compound and a commonly used anti-LFA-1 antibody in mouse models.

Protocol 1: Intravenous Administration of this compound in a Mouse Model of Neuropathic Pain

This protocol is adapted from studies investigating the effects of this compound on chronic constriction injury-induced neuropathic pain in mice.[3]

  • Preparation of this compound Solution:

    • Reconstitute this compound in 100% ethyl alcohol to create a stock solution (e.g., 22.156 mg/mL).

    • Prepare aliquots of the desired dose (e.g., 221.56 µg in 10 µL).

    • For intravenous injection, the final solution is typically prepared in a vehicle of saline or phosphate-buffered saline (PBS). The final concentration of ethanol (B145695) should be minimized.

  • Animal Model:

    • Adult male or female mice (e.g., C57BL/6) are used.

    • Induce neuropathic pain via chronic constriction injury (CCI) of the sciatic nerve.

  • Administration:

    • On a predetermined day post-surgery (e.g., Day 10), administer a single 50 µL injection of the this compound solution or vehicle control via the tail vein.

    • Use aseptic techniques and appropriate animal handling to minimize stress.

  • Endpoint Measurement:

    • Assess mechanical allodynia using von Frey filaments at baseline and at multiple time points post-injection.

    • At the end of the experiment, tissues such as the spinal cord, dorsal root ganglia, and sciatic nerve can be collected for analysis of inflammatory markers (e.g., cytokines, immune cell infiltration).

Protocol 2: Intraperitoneal Administration of Anti-LFA-1 Antibody (Clone: M17/4) in a Mouse Model

The M17/4 clone is a widely used rat IgG2a monoclonal antibody for in vivo neutralization of mouse LFA-1.[7][8]

  • Antibody Preparation:

    • The antibody is typically supplied in a sterile, preservative-free buffer (e.g., PBS).

    • Dilute the antibody to the desired concentration in sterile PBS immediately before use.

  • Animal Model:

    • The choice of mouse strain will depend on the specific disease model being investigated.

  • Administration:

    • Administer the anti-LFA-1 antibody or an isotype control antibody (e.g., rat IgG2a) via intraperitoneal (i.p.) injection.

    • The dosing regimen can vary depending on the study but may involve single or multiple injections. Doses are typically in the range of µg to mg per mouse.

  • Endpoint Measurement:

    • Endpoints will be specific to the disease model and may include assessment of disease severity, immune cell infiltration into target tissues (analyzed by flow cytometry or immunohistochemistry), or measurement of inflammatory mediators.

experimental_workflow General In Vivo Efficacy Workflow start Start animal_model Animal Model Selection (e.g., Neuropathic Pain, hPBMC-SCID) start->animal_model disease_induction Disease Induction (e.g., CCI Surgery, Cell Engraftment) animal_model->disease_induction group_allocation Group Allocation (Vehicle, this compound, Anti-LFA-1 Ab, Isotype Control) disease_induction->group_allocation treatment Treatment Administration (p.o., i.v., or i.p.) group_allocation->treatment monitoring In-Life Monitoring (e.g., Behavioral Testing, Clinical Scoring) treatment->monitoring endpoint Endpoint Analysis (e.g., Flow Cytometry, ELISA, Histology) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

Figure 2: A generalized workflow for in vivo comparison of this compound and anti-LFA-1 antibodies.

Concluding Remarks

Both this compound and anti-LFA-1 antibodies demonstrate significant in vivo efficacy in modulating immune responses through the inhibition of the LFA-1/ICAM-1 interaction. The choice between a small molecule inhibitor and a monoclonal antibody will depend on the specific therapeutic context, considering factors such as the desired route of administration, target specificity, and potential for off-target effects. This compound offers the advantage of oral bioavailability, which is often preferred for chronic conditions. Monoclonal antibodies, on the other hand, provide high specificity for their target. The available preclinical data suggests that both approaches are viable for the development of novel immunomodulatory therapies. Further direct comparative studies across a range of in vivo models are warranted to fully elucidate the relative strengths and weaknesses of these two promising therapeutic modalities.

References

A Comparative Analysis of Birt 377 and Other Small Molecule LFA-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of small molecule Lymphocyte Function-Associated Antigen-1 (LFA-1) inhibitors is one of significant therapeutic promise. This guide provides a comparative overview of Birt 377 against other notable LFA-1 inhibitors, supported by experimental data and detailed protocols to aid in research and development efforts.

LFA-1, an integrin receptor expressed on leukocytes, plays a critical role in the inflammatory process by mediating immune cell adhesion and migration. Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) is a key step in T-cell activation and the subsequent immune response. The development of small molecule inhibitors that can disrupt this interaction offers a promising avenue for the treatment of a range of autoimmune and inflammatory diseases.

Comparative Performance of LFA-1 Inhibitors

This section provides a quantitative comparison of this compound with other small molecule LFA-1 inhibitors. The data presented below is collated from various studies, and it is important to note that direct comparisons of potency can be influenced by variations in experimental conditions.

InhibitorAssay TypeCell Line/SystemIC50/KdReference
This compound Cell Adhesion (LFA-1/ICAM-1)SKW3 cellsIC50: 2.6 µM[1]
SEB-induced IL-2 ProductionHuman PBMCsIC50: 0.85 µM[1]
Binding AffinityPurified LFA-1Kd: 26 nM[2]
BMS-688521 Cell Adhesion (LFA-1/ICAM-1)HUVECIC50: 2.5 nM[3][4]
Mixed Lymphocyte Reaction (MLR)Human T-cellsIC50: 60 nM[3]
Lifitegrast hERG InhibitionN/AIC50: >20 µM[5]
Compound 4 LFA-1/ICAM-1 BindingCompetition ELISAIC50: 1.4 nM[6]
Lymphocyte ProliferationIn vitroIC50: 3 nM[6]

Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of potency. Lower values indicate higher potency. The hERG inhibition assay for Lifitegrast is a measure of potential cardiac side effects and not a direct measure of LFA-1 inhibition.

Mechanism of Action: The LFA-1 Signaling Pathway

This compound and other allosteric LFA-1 inhibitors function by binding to a site on the αL subunit of LFA-1, distinct from the ICAM-1 binding site. This binding event locks LFA-1 in an inactive conformation, preventing the conformational changes necessary for high-affinity binding to ICAM-1. This disruption of the LFA-1/ICAM-1 interaction effectively blocks T-cell adhesion, migration, and co-stimulation.

LFA-1 activation and inhibition pathway.

Experimental Protocols

Detailed methodologies for key assays used to evaluate LFA-1 inhibitors are provided below.

LFA-1/ICAM-1 Mediated Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.

Materials:

  • 96-well microplate

  • Recombinant human ICAM-1

  • LFA-1 expressing cells (e.g., SKW3, Jurkat)

  • Fluorescent dye (e.g., Calcein-AM)

  • Assay buffer (e.g., PBS with Ca2+/Mg2+)

  • Test compounds (e.g., this compound)

  • Plate reader with fluorescence detection

Procedure:

  • Coating: Coat the wells of a 96-well plate with recombinant human ICAM-1 overnight at 4°C.

  • Blocking: Wash the wells and block with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Cell Labeling: Label the LFA-1 expressing cells with a fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Incubate the labeled cells with various concentrations of the test compound for a specified period.

  • Adhesion: Add the cell-compound mixture to the ICAM-1 coated wells and incubate to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Adhesion_Assay_Workflow start Start coat Coat 96-well plate with ICAM-1 start->coat block Block with BSA coat->block label_cells Label LFA-1 expressing cells with fluorescent dye block->label_cells incubate_compound Incubate cells with test compound label_cells->incubate_compound add_to_plate Add cell-compound mixture to ICAM-1 coated plate incubate_compound->add_to_plate incubate_adhesion Incubate for adhesion add_to_plate->incubate_adhesion wash Wash to remove non-adherent cells incubate_adhesion->wash read_fluorescence Read fluorescence wash->read_fluorescence analyze Calculate % inhibition and IC50 read_fluorescence->analyze end End analyze->end

Workflow for LFA-1/ICAM-1 cell adhesion assay.
Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay assesses the immunosuppressive activity of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from two different donors

  • Cell culture medium

  • Stimulator cells (irradiated or mitomycin-C treated PBMCs from one donor)

  • Responder cells (PBMCs from the second donor)

  • Test compounds (e.g., this compound)

  • [³H]-thymidine or other proliferation marker

  • Scintillation counter or other appropriate reader

Procedure:

  • Cell Isolation: Isolate PBMCs from the whole blood of two healthy donors.

  • Stimulator Cell Preparation: Treat the PBMCs from one donor with irradiation or mitomycin-C to prevent their proliferation. These are the stimulator cells.

  • Co-culture: Co-culture the stimulator cells with the responder cells (PBMCs from the second donor) in a 96-well plate.

  • Compound Treatment: Add various concentrations of the test compound to the co-culture.

  • Incubation: Incubate the plate for several days to allow for T-cell proliferation.

  • Proliferation Measurement: Add [³H]-thymidine to the culture for the final 18-24 hours of incubation. The amount of incorporated [³H]-thymidine is proportional to the extent of cell proliferation.

  • Harvesting and Reading: Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the effect of the compound on T-cell proliferation and calculate the IC50 value.

MLR_Assay_Workflow start Start isolate_pbmcs Isolate PBMCs from two donors start->isolate_pbmcs prepare_stimulators Prepare stimulator cells (irradiated/mitomycin-C) isolate_pbmcs->prepare_stimulators coculture Co-culture stimulator and responder cells prepare_stimulators->coculture add_compound Add test compound coculture->add_compound incubate_proliferation Incubate for T-cell proliferation add_compound->incubate_proliferation add_thymidine Add [³H]-thymidine incubate_proliferation->add_thymidine harvest_read Harvest cells and measure radioactivity add_thymidine->harvest_read analyze Calculate IC50 harvest_read->analyze end End analyze->end

Workflow for Mixed Lymphocyte Reaction (MLR) assay.

Conclusion

This compound stands as a potent small molecule inhibitor of the LFA-1/ICAM-1 interaction. While direct comparative data across a wide range of inhibitors under uniform conditions is limited, the available information suggests that this compound demonstrates significant in vitro activity. The development of even more potent inhibitors, such as BMS-688521, highlights the ongoing efforts to optimize the therapeutic potential of this class of molecules. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of LFA-1 targeted therapies.

References

Comparative Analysis of Birt 377 and Lifitegrast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of Birt 377 and lifitegrast (B1675323), two prominent inhibitors of the Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) interaction. This interaction is a critical pathway in T-cell mediated inflammation.

This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to offer an objective comparison of these two compounds. While both molecules target the same protein-protein interaction, their development status, available data, and potential applications differ significantly. Lifitegrast is an FDA-approved therapeutic for dry eye disease, supported by extensive clinical trial data. In contrast, this compound is a research compound with available preclinical data characterizing its activity.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and lifitegrast, providing a basis for comparing their potency and activity.

CompoundAssayTargetKey ParameterValueReference
This compound Radioligand Binding AssayLFA-1Dissociation Constant (Kd)26 nM
Cell Adhesion AssayLFA-1/ICAM-1 InteractionIC502.6 µM[1]
IL-2 Production AssaySEB-induced IL-2 productionIC500.85 µM[1]
Lifitegrast T-cell Adhesion AssayLFA-1/ICAM-1 InteractionIC503 nM[2]
Cytokine Release AssayInhibition of various cytokinesEffective Concentration~2 nM[2]

Table 1: In Vitro Biological Activity of this compound and Lifitegrast

CompoundStudy TypeModelDosingKey FindingsReference
This compound PreclinicalhPBMC-injected mouse model3-10 mg/kg, p.o., once daily for 14 daysInhibited human IgG production[3]
PreclinicalMouse model of neuropathic painNot specifiedReversed allodynia and dampened neuroimmune pro-inflammatory factors
Lifitegrast Phase III Clinical Trial (OPUS-3)Human patients with dry eye disease5% ophthalmic solution, twice daily for 84 daysSignificant improvement in Eye Dryness Score (EDS) vs. placebo (p=0.0007)
Phase III Clinical Trial (OPUS-2)Human patients with dry eye disease5% ophthalmic solution, twice daily for 84 daysSignificant improvement in EDS vs. placebo (p<0.0001)[4]

Table 2: In Vivo and Clinical Efficacy of this compound and Lifitegrast

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication of the findings.

This compound Experimental Protocols

Cell Adhesion Assay (SKW3 cells to ICAM-1): This assay determines the ability of this compound to inhibit the binding of a lymphocyte cell line (SKW3) to immobilized ICAM-1.

  • Plate Coating: 96-well plates are coated with a recombinant human ICAM-1/Fc chimera protein and incubated overnight at 4°C.

  • Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Cell Preparation: SKW3 cells, a human T-lymphocyte cell line, are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Inhibition: The labeled SKW3 cells are pre-incubated with varying concentrations of this compound.

  • Adhesion: The cell suspension is then added to the ICAM-1 coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in cell adhesion compared to the untreated control.[1]

Superantigen-Induced IL-2 Production Assay: This assay assesses the effect of this compound on T-cell activation by measuring the inhibition of Interleukin-2 (IL-2) production.

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.

  • Stimulation: The PBMCs are stimulated with Staphylococcal enterotoxin B (SEB), a superantigen that potently activates T-cells, in the presence of varying concentrations of this compound.

  • Incubation: The cells are incubated for a specified period (e.g., 48 hours) to allow for cytokine production.

  • IL-2 Measurement: The concentration of IL-2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Calculation: The IC50 value is determined as the concentration of this compound that inhibits 50% of the SEB-induced IL-2 production.[1]

Lifitegrast Experimental Protocols

T-cell Adhesion Assay (Jurkat cells to ICAM-1): This in vitro assay evaluates the potency of lifitegrast in blocking the adhesion of a human T-lymphocyte cell line (Jurkat) to ICAM-1.

  • Plate Preparation: Similar to the this compound protocol, 96-well plates are coated with recombinant human ICAM-1.

  • Cell Labeling: Jurkat cells are labeled with a fluorescent marker.

  • Compound Incubation: The labeled Jurkat cells are pre-treated with a range of lifitegrast concentrations.

  • Adhesion and Washing: The treated cells are added to the ICAM-1 coated plates, incubated, and non-adherent cells are washed away.

  • Fluorescence Reading and IC50 Determination: The fluorescence of the adherent cells is measured, and the IC50 value is calculated.[2]

Phase III Clinical Trial for Dry Eye Disease (OPUS-3 Study): This protocol outlines the design of a pivotal clinical trial that evaluated the efficacy and safety of lifitegrast for the treatment of dry eye disease.

  • Study Design: A multicenter, randomized, double-masked, placebo-controlled study.

  • Patient Population: Adult patients with a clinical diagnosis of dry eye disease, including specific inclusion criteria such as a minimum corneal staining score and a minimum eye dryness score.

  • Randomization and Treatment: Patients were randomized to receive either lifitegrast 5% ophthalmic solution or a placebo (vehicle) twice daily for 84 days.

  • Efficacy Endpoints: The primary efficacy endpoint was the change from baseline in the patient-reported Eye Dryness Score (EDS) at day 84. Secondary endpoints included changes in corneal staining scores and other patient-reported symptoms.

  • Safety Assessment: Safety was monitored through the recording of adverse events, ophthalmic examinations, and other safety parameters.

Mandatory Visualizations

Signaling Pathway

LFA1_ICAM1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) / Endothelial Cell cluster_inhibition Inhibition cluster_downstream Downstream Effects TCR TCR Inside_Out Inside-Out Signaling TCR->Inside_Out Antigen Recognition MHC MHC-Antigen LFA1_inactive LFA-1 (Inactive) LFA1_active LFA-1 (Active) LFA1_inactive->LFA1_active ICAM1 ICAM-1 LFA1_active->ICAM1 Binding Inside_Out->LFA1_inactive Conformational Change Adhesion Cell Adhesion ICAM1->Adhesion Birt377 This compound Birt377->LFA1_active Allosteric Inhibition Lifitegrast Lifitegrast Lifitegrast->LFA1_active Competitive Inhibition Migration T-Cell Migration Adhesion->Migration Activation T-Cell Activation Adhesion->Activation Cytokine Cytokine Release Activation->Cytokine

Caption: LFA-1/ICAM-1 signaling pathway and points of inhibition.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Comparison cluster_invivo In Vivo / Clinical Comparison cluster_analysis Comparative Analysis start_invitro Start: In Vitro Assays binding_assay LFA-1/ICAM-1 Binding Assay start_invitro->binding_assay cell_adhesion_assay Cell Adhesion Assay start_invitro->cell_adhesion_assay cytokine_assay Cytokine Release Assay start_invitro->cytokine_assay ic50_birt Determine IC50 for this compound binding_assay->ic50_birt ic50_lifi Determine IC50 for Lifitegrast binding_assay->ic50_lifi cell_adhesion_assay->ic50_birt cell_adhesion_assay->ic50_lifi cytokine_assay->ic50_birt cytokine_assay->ic50_lifi compare_potency Compare In Vitro Potency ic50_birt->compare_potency ic50_lifi->compare_potency start_invivo Start: In Vivo/Clinical Studies animal_model Animal Models of Inflammation (e.g., Neuropathic Pain) start_invivo->animal_model clinical_trial Human Clinical Trials (Dry Eye Disease) start_invivo->clinical_trial efficacy_birt Assess Efficacy of this compound animal_model->efficacy_birt efficacy_lifi Assess Efficacy of Lifitegrast clinical_trial->efficacy_lifi compare_efficacy Compare In Vivo/Clinical Efficacy efficacy_birt->compare_efficacy efficacy_lifi->compare_efficacy conclusion Draw Comparative Conclusions compare_potency->conclusion compare_efficacy->conclusion

Caption: Workflow for the comparative analysis of this compound and lifitegrast.

Concluding Remarks

This guide provides a foundational comparative analysis of this compound and lifitegrast based on currently available public data. Lifitegrast demonstrates high potency in in vitro assays and has proven clinical efficacy for the treatment of dry eye disease. This compound is a potent, orally bioavailable LFA-1 inhibitor with demonstrated in vitro and in vivo activity in preclinical models of inflammation.

References

Validating the Therapeutic Potential of Birt 377 in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of Birt 377, a potent small molecule inhibitor of the Lymphocyte Function-Associated Antigen-1 (LFA-1), with other relevant therapeutic alternatives. The data presented is sourced from key preclinical studies to assist researchers in evaluating its therapeutic potential.

Mechanism of Action: LFA-1 Inhibition

This compound is an orally bioavailable, non-covalent inhibitor of the interaction between LFA-1 (also known as αLβ2 integrin or CD11a/CD18) and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical step in the adhesion, migration, and activation of leukocytes, including T-cells, which play a central role in inflammatory and immune responses. By acting as a negative allosteric modulator that binds to the I-domain of the LFA-1 α-subunit (CD11a), this compound effectively blocks the conformational changes required for ligand binding, thereby inhibiting downstream inflammatory cascades.[1][3]

Figure 1: Mechanism of Action of this compound.

Comparative In Vitro Efficacy

The following table summarizes the in vitro potency of this compound in key functional assays and compares it with other LFA-1 inhibitors.

CompoundAssayCell TypeIC50Reference
This compound LFA-1/ICAM-1 AdhesionSKW3 (human T-cell lymphoma)2.6 ± 0.5 µM[4]
This compound SEB-induced IL-2 ProductionHuman PBMCs0.85 ± 0.03 µM[4]
Lifitegrast (B1675323) LFA-1/ICAM-1 AdhesionJurkat (human T-cell leukemia)2.98 nM[5]
Lifitegrast LFA-1/ICAM-1 AdhesionHuT 78 (human T-cell lymphoma)9 nM[5]
BMS-587101 T-cell Adhesion to Endothelial Cells-Not Reported[6]

SEB: Staphylococcal Enterotoxin B; PBMCs: Peripheral Blood Mononuclear Cells; IC50: Half-maximal inhibitory concentration.

Comparative In Vivo Efficacy

This table presents the in vivo efficacy of this compound in a humanized mouse model and compares it with the performance of BMS-587101 in murine arthritis models. Direct comparative studies are limited; however, this provides an overview of their potential in relevant disease models.

CompoundPreclinical ModelKey Efficacy EndpointOutcomeReference
This compound hPBMC-engrafted immunodeficient miceInhibition of human IgG productionComparable to anti-LFA-1 antibody[7]
BMS-587101 Murine Collagen-Induced ArthritisReduction in clinical arthritis scoreComparable or better than anti-mouse LFA-1 antibody[6]
BMS-587101 Murine Antibody-Induced ArthritisReduction in clinical arthritis scoreSignificant reduction in joint inflammation and bone destruction[6]

hPBMC: human Peripheral Blood Mononuclear Cell.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LFA-1/ICAM-1 Mediated Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of LFA-1-expressing cells to immobilized ICAM-1.

A Coat 96-well plate with ICAM-1 B Block non-specific binding sites A->B C Add fluorescently labeled SKW3 cells B->C D Add this compound or vehicle control C->D E Incubate to allow cell adhesion D->E F Wash to remove non-adherent cells E->F G Quantify adherent cells via fluorescence F->G H Calculate IC50 G->H

Figure 2: LFA-1/ICAM-1 Adhesion Assay Workflow.

Protocol:

  • Coating: 96-well microtiter plates are coated with recombinant human ICAM-1 and incubated overnight at 4°C.

  • Blocking: Plates are washed, and non-specific binding is blocked with a solution of bovine serum albumin (BSA).

  • Cell Preparation: SKW3 cells, a human T-cell line expressing high levels of LFA-1, are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Treatment: Labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Adhesion: The cell-compound mixture is added to the ICAM-1 coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing steps.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Staphylococcal Enterotoxin B (SEB)-Induced IL-2 Production Assay

This assay assesses the inhibitory effect of a compound on T-cell activation, measured by the production of the cytokine Interleukin-2 (IL-2).

Protocol:

  • Cell Isolation: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

  • Plating: PBMCs are plated in 96-well culture plates.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control.

  • Stimulation: T-cell activation is induced by adding Staphylococcal Enterotoxin B (SEB), a superantigen that crosslinks T-cell receptors and MHC class II molecules.

  • Incubation: The plates are incubated for a period sufficient to allow for cytokine production (e.g., 24-48 hours).

  • Quantification: The concentration of IL-2 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Analysis: The IC50 value for the inhibition of IL-2 production is determined from the dose-response curve.

Human PBMC-Engrafted Mouse Model of Inflammation

This in vivo model evaluates the systemic immunosuppressive activity of a compound on human immune cells in a living organism.

A Isolate human PBMCs from healthy donors B Inject hPBMCs into immunodeficient mice (e.g., NOD/SCID) A->B C Allow for engraftment of human immune cells B->C D Treat mice with this compound or vehicle control (oral gavage) C->D E Monitor for signs of Graft-versus-Host Disease (GvHD) D->E F Collect blood samples periodically D->F G Measure human IgG levels in mouse serum via ELISA F->G H Compare IgG levels between treatment and control groups G->H

Figure 3: hPBMC-Engrafted Mouse Model Workflow.

Protocol:

  • Animal Model: Severely immunodeficient mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are used as they can accept human cell grafts without rejection.[8][9]

  • Engraftment: Human PBMCs are injected intravenously into the mice.[8] The human T-cells within the PBMC population recognize the mouse tissues as foreign and mount an immune response, leading to a condition similar to Graft-versus-Host Disease (GvHD).

  • Treatment: Following engraftment, mice are treated with this compound (e.g., 3-10 mg/kg, orally, once daily for 14 days) or a vehicle control.[7]

  • Monitoring: The animals are monitored for clinical signs of GvHD, such as weight loss and hunched posture.

  • Endpoint Analysis: At the end of the study, blood is collected, and the levels of human immunoglobulins (e.g., IgG) in the mouse serum are quantified by ELISA. A reduction in human IgG levels in the this compound-treated group compared to the control group indicates immunosuppressive activity.[7]

Conclusion

The preclinical data available for this compound demonstrates its potential as a therapeutic agent for inflammatory and immune disorders. Its ability to potently inhibit LFA-1/ICAM-1 mediated cell adhesion and subsequent T-cell activation and cytokine production in vitro is well-documented. Furthermore, its efficacy in a humanized mouse model suggests its potential for systemic immunosuppression.

When compared to other LFA-1 inhibitors, this compound shows a different potency profile. For instance, lifitegrast exhibits significantly higher potency in in vitro adhesion assays with IC50 values in the nanomolar range.[5] However, it is important to note that these comparisons are across different studies with potentially varying experimental conditions. BMS-587101 has shown promise in preclinical models of arthritis, a potential therapeutic area for LFA-1 inhibitors.[6]

Further head-to-head comparative studies of this compound with other LFA-1 antagonists in standardized preclinical models are warranted to fully elucidate its relative therapeutic potential. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting such studies.

References

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